Dibutyl methotrexate
Description
Properties
CAS No. |
50602-77-2 |
|---|---|
Molecular Formula |
C28H38N8O5 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
dibutyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35) |
InChI Key |
SPTBIJLJJBZGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Pharmacokinetic and Metabolic Research of Dibutyl Methotrexate
Biotransformation Pathways of Dibutyl Methotrexate (B535133) in Biological Systems
The primary metabolic route for Dibutyl methotrexate involves the enzymatic cleavage of its ester groups, a process that varies significantly between species.
In biological systems, this compound (DBMTX) is sequentially hydrolyzed into its metabolites. The initial step is the conversion to Monobutyl methotrexate, which is the principal species observed in the serum for up to one hour following administration in rhesus monkeys. umich.eduresearchgate.net Subsequent cleavage leads to the formation of the parent compound, methotrexate (MTX). umich.eduresearchgate.net However, this conversion process is not uniform across all species. In-vitro studies have shown marked differences in the rate of hydrolysis. For instance, incubation in mouse serum leads to rapid and extensive breakdown, with 93% being converted to free MTX. pfizermedicalinformation.com In contrast, the process is significantly slower in human serum, where only 12% is cleaved to monobutyl esters and less than 1% to free MTX over a 48-hour period at 37°C. pfizermedicalinformation.com
| Serum Source | Cleavage to Monobutyl Esters | Cleavage to Free Methotrexate | Reference |
|---|---|---|---|
| Human | 12% | <1% | pfizermedicalinformation.com |
| Mouse | 93% (to free MTX) | pfizermedicalinformation.com |
The enzymatic cleavage of the two butyl ester groups on the glutamic acid moiety of this compound does not occur randomly. Research indicates that serum esterases exhibit a preferential cleavage site. Analysis of the monobutyl ester fraction following incubation in serum reveals that the cleavage is regioselective, favoring the γ-ester position over the α-ester position. pfizermedicalinformation.com The resulting isomeric mixture of monobutyl methotrexate is predominantly the γ-isomer. pfizermedicalinformation.com
| Metabolite Isomer | Approximate Ratio | Reference |
|---|---|---|
| γ-Monobutyl Methotrexate | 85% | pfizermedicalinformation.com |
| α-Monobutyl Methotrexate | 15% |
Beyond the sequential hydrolysis to its monoester and parent forms, the biotransformation of this compound can lead to other metabolic products. umich.eduresearchgate.net Pharmacokinetic studies in rhesus monkeys have indicated that following the administration of DBMTX, substantial amounts of products other than γ-Monobutyl Methotrexate and methotrexate are formed. umich.eduresearchgate.net
Tissue Distribution and Accumulation Studies of this compound and its Metabolites
The distribution of this compound and its metabolites has been investigated in limited studies. Following intravenous administration of its primary active metabolite, γ-Monobutyl Methotrexate, in rhesus monkeys, levels of the unchanged monoester and the subsequent metabolite, methotrexate, were measured in serum and cerebrospinal fluid (CSF). umich.edu The efflux of the monoester from the CSF was observed to be slower than its disappearance from the serum. umich.edu However, the CSF levels of γ-Monobutyl Methotrexate were not higher than what could be achieved by infusing methotrexate itself. umich.edu Detailed studies on the broader tissue and organ accumulation of this compound specifically were not available in the reviewed literature.
Hepatic Extraction and Biliary Excretion Mechanisms for this compound
The liver plays a significant role in the clearance of the lipophilic this compound from the body. umich.eduresearchgate.net Studies in rhesus monkeys demonstrated a high hepatic extraction for this compound. umich.eduresearchgate.net This is evidenced by the substantial amount of radioactivity recovered in the bile following the injection of radiolabeled DBMTX. umich.eduresearchgate.net
| Parameter | Finding | Time Post-Injection | Species | Reference |
|---|---|---|---|---|
| Total Radioactivity Recovered in Bile | 32% of administered dose | 5 hours | Rhesus Monkey | umich.eduresearchgate.net |
Protein Binding Dynamics of this compound and its Monoester Metabolites
A critical pharmacokinetic characteristic of this compound's metabolites is their affinity for serum proteins. There is a stark difference in the protein binding between the monoester metabolite and the parent compound, methotrexate. umich.edu High-performance liquid chromatography (HPLC) analysis of serum samples from rhesus monkeys showed that γ-Monobutyl Methotrexate is very highly bound to serum proteins. umich.eduresearchgate.net This high degree of binding contrasts sharply with that of methotrexate. umich.eduresearchgate.net This difference in protein affinity is a key factor influencing the distribution and availability of the respective compounds in the body. umich.edu
| Compound | Protein Binding Percentage | Reference |
|---|---|---|
| γ-Monobutyl Methotrexate | >99% | umich.eduresearchgate.net |
| Methotrexate | ≤50% | umich.eduresearchgate.net |
Molecular and Cellular Mechanisms of Action of Dibutyl Methotrexate and Its Active Metabolites
Dihydrofolate Reductase (DHFR) Inhibition by Methotrexate (B535133) Metabolites of Dibutyl Methotrexate
The foundational mechanism of action for methotrexate, the active metabolite of this compound, is the potent inhibition of the enzyme dihydrofolate reductase (DHFR). nih.govwikipedia.org This enzyme is essential for maintaining the intracellular pool of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides required for DNA replication. proteopedia.orgnih.gov
Methotrexate acts as a structural analog of dihydrofolate (DHF), allowing it to bind to the active site of DHFR. proteopedia.org This binding is characterized as slow, tight, and competitive with respect to the natural substrate, DHF. proteopedia.orguq.edu.au The affinity of methotrexate for DHFR is exceptionally high, with some studies reporting it to be up to 1000-fold greater than that of the natural folate substrate, rendering the inhibition practically irreversible under physiological conditions. proteopedia.org
The inhibition of DHFR by methotrexate directly prevents the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF). wikipedia.orgresearchgate.net THF and its derivatives are essential one-carbon donors for the de novo synthesis of both purine (B94841) nucleotides and thymidylate, a pyrimidine (B1678525) nucleotide. wikipedia.orgresearchgate.netnih.gov By blocking THF regeneration, methotrexate leads to a depletion of the cellular pools of these vital cofactors. wikipedia.org
This deficiency in THF derivatives has two major consequences:
Inhibition of Pyrimidine Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis catalyzed by thymidylate synthase, requires 5,10-methylenetetrahydrofolate as a cofactor. researchgate.netresearchgate.net Depletion of the THF pool limits the availability of this cofactor, thereby inhibiting DNA synthesis and repair. researchgate.netnih.gov
Inhibition of Purine Synthesis: THF derivatives, such as 10-formyl-tetrahydrofolate, are required at two steps in the de novo purine biosynthesis pathway. researchgate.netnih.gov Inhibition of DHFR thus leads to a decreased production of purine precursors, which are essential for both DNA and RNA synthesis. nih.govoup.comoup.com
The inhibition of DHFR also leads to the intracellular accumulation of DHF and its polyglutamated forms, which can themselves exert inhibitory effects on other folate-dependent enzymes, further contributing to the disruption of folate metabolism. nih.govnih.gov
Polyglutamylation Dynamics of Methotrexate Derived from this compound
Upon entering a cell, methotrexate derived from this compound undergoes a critical metabolic activation step known as polyglutamylation. This process involves the sequential addition of glutamate (B1630785) residues to the methotrexate molecule, forming methotrexate polyglutamates (MTXPGs). plos.orgjci.org This conversion is a key determinant of the drug's efficacy, as it enhances both intracellular retention and the inhibitory potency against several target enzymes. semanticscholar.orgaacrjournals.org
The enzyme responsible for catalyzing the addition of glutamate moieties to methotrexate is folylpolyglutamate synthetase (FPGS). plos.orgnih.govnih.gov FPGS converts methotrexate into a series of polyglutamated derivatives, typically containing two to six additional glutamate residues (MTX-Glu₂ to MTX-Glu₇). plos.org This process is crucial because the longer-chain MTXPGs are less able to be transported out of the cell by efflux pumps. nih.gov This effective intracellular trapping of the active drug prolongs its duration of action and enhances its cytotoxic and anti-inflammatory potential. jci.orgaacrjournals.org The level of FPGS activity within cells is therefore a major factor influencing the extent of methotrexate polyglutamylation and, consequently, the cellular response to the drug. semanticscholar.orgnih.gov
Methotrexate polyglutamates are not only retained more effectively within cells but are also more potent inhibitors of several key enzymes in the folate and purine synthesis pathways compared to the parent methotrexate monoglutamate. nih.govaacrjournals.org
Thymidylate Synthase (TS): While methotrexate itself is a weak inhibitor of TS, its polyglutamated forms are significantly more potent. nih.govresearchgate.net Studies have shown that MTXPGs are 75 to 300 times more potent than methotrexate (MTX-Glu₁) as inhibitors of TS. nih.govresearchgate.net MTX-Glu₁ exhibits uncompetitive inhibition with a Ki of 13 µM, whereas the polyglutamated derivatives act as noncompetitive inhibitors with Ki values decreasing as the glutamate chain lengthens. nih.govresearchgate.net
Inhibition of Thymidylate Synthase (TS) by Methotrexate Polyglutamates (MTXPGs)
| Inhibitor | Inhibition Type | Ki Value (µM) |
|---|---|---|
| MTX-Glu₁ (Methotrexate) | Uncompetitive | 13 |
| MTX-Glu₂ | Noncompetitive | 0.17 |
| MTX-Glu₃ | Noncompetitive | Value decreases with chain length |
| MTX-Glu₄ | Noncompetitive | Value decreases with chain length |
| MTX-Glu₅ | Noncompetitive | 0.047 |
Data sourced from studies on purified human breast cancer cells. nih.govresearchgate.net
Aminoimidazole Carboxamide Ribonucleotide Transformylase (ATIC): ATIC is a bifunctional enzyme that catalyzes the final two steps of de novo purine synthesis. exagen.com Methotrexate is a non-competitive inhibitor of ATIC, but its polyglutamated forms become potent competitive inhibitors. nih.gov This enhanced inhibition by MTXPGs is a critical aspect of the drug's mechanism of action, particularly its anti-inflammatory effects. exagen.comnih.gov
Inhibition of Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase by Methotrexate (MTX) and its Polyglutamate (MTX-PG)
| Inhibitor | Inhibition Type | Ki Value (µM) |
|---|---|---|
| Methotrexate (MTX-Glu₁) | Non-competitive | 41 - 72 |
| MTX-PG (3 glutamate residues) | Competitive | 3.15 |
Data sourced from studies using purified enzyme preparations. nih.gov
Indirect Biochemical Pathway Modulations Induced by Methotrexate Metabolites
Beyond the direct inhibition of enzymes involved in nucleotide synthesis, the active metabolites of this compound induce significant indirect changes in cellular biochemistry that contribute to their therapeutic effects, particularly in inflammatory conditions.
The inhibition of ATIC by methotrexate polyglutamates is a key event in this process. nih.govbmj.com This blockade leads to the intracellular accumulation of the ATIC substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), also known as ZMP. nih.govbmj.comresearchgate.net The accumulation of AICAR has several downstream consequences:
It can inhibit AMP deaminase and adenosine (B11128) deaminase, enzymes that break down adenosine monophosphate (AMP) and adenosine, respectively. nih.gov
This inhibition leads to an increase in intracellular AMP, which is subsequently transported out of the cell or converted by the enzyme ecto-5'-nucleotidase to adenosine in the extracellular space. nih.govresearchgate.net
Extracellular adenosine is a potent signaling molecule that interacts with specific cell surface receptors (e.g., A₂A receptor) on immune cells to suppress inflammatory responses. nih.govnih.gov This increase in extracellular adenosine is considered a primary mechanism for the anti-inflammatory effects of low-dose methotrexate. researchgate.netnih.gov The accumulation of AICAR can also lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, which may further contribute to the anti-inflammatory properties of the drug. bmj.comdiabetesjournals.org
Disruption of Purine and Pyrimidine Synthesis Pathways
Methotrexate's fundamental mechanism of action is its role as a folate antagonist, which directly interferes with the synthesis of purine and pyrimidine nucleotides, the essential building blocks of DNA and RNA. wikipedia.orgpfizermedicalinformation.canbinno.com This disruption is central to its effects on rapidly proliferating cells.
The primary target of methotrexate is the enzyme dihydrofolate reductase (DHFR). pfizermedicalinformation.canbinno.comproteopedia.org Methotrexate exhibits a much higher affinity for DHFR than its natural substrates, folic acid and dihydrofolate (DHF), leading to potent competitive inhibition. pfizermedicalinformation.caresearchgate.net By binding to DHFR, methotrexate prevents the reduction of DHF to tetrahydrofolate (THF). pfizermedicalinformation.caresearchgate.net THF and its derivatives are crucial one-carbon donors required for multiple enzymatic steps in the de novo synthesis of purines and the synthesis of thymidylate, a pyrimidine. wikipedia.orgpfizermedicalinformation.ca
The inhibition of DHFR leads to a depletion of the intracellular pool of THF cofactors. This deficiency directly impacts two key pathways:
Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, is halted due to the lack of THF derivatives. researchgate.net This directly inhibits DNA synthesis.
Purine Synthesis: Two enzymes in the de novo purine synthesis pathway, glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), depend on THF cofactors. researchgate.netdrugbank.com Their inhibition by methotrexate polyglutamates blocks the formation of inosine (B1671953) monophosphate (IMP), the precursor for adenine (B156593) and guanine (B1146940) nucleotides. researchgate.net
This dual blockade of essential nucleotide precursors results in the cessation of DNA synthesis, RNA synthesis, and cell division. wikipedia.orgpfizermedicalinformation.canih.gov Studies have shown that methotrexate administration leads to a significant decrease in circulating purine and pyrimidine concentrations. oup.comnih.gov
| Enzyme/Process | Effect of Methotrexate | Consequence |
| Dihydrofolate Reductase (DHFR) | Potent Inhibition | Depletion of Tetrahydrofolate (THF) |
| Thymidylate Synthase | Indirect Inhibition (Cofactor Depletion) | Decreased dTMP synthesis, DNA synthesis halted |
| AICAR Transformylase (ATIC) | Inhibition by MTX-polyglutamates | Decreased de novo purine synthesis |
Modulation of Adenosine Pathway and Release
Beyond its direct anti-proliferative effects, a leading hypothesis for methotrexate's anti-inflammatory action involves the modulation of adenosine signaling. nih.govnih.gov This mechanism is particularly relevant at the low doses used in treating autoimmune diseases. Methotrexate treatment promotes the release of adenosine, a potent endogenous anti-inflammatory purine nucleoside. nih.govnih.gov
The process is initiated by the intracellular accumulation of methotrexate polyglutamates, which are more potent inhibitors of certain enzymes than methotrexate itself. nih.gov These polyglutamated metabolites inhibit AICAR transformylase (ATIC). nih.govnih.gov This inhibition leads to the intracellular accumulation of its substrate, AICAR ribonucleotide. oup.comnih.govnih.gov Accumulated AICAR, in turn, inhibits other enzymes, including AMP deaminase and adenosine deaminase, which are involved in the degradation of adenosine monophosphate (AMP) and adenosine, respectively. nih.govnih.gov
The inhibition of AMP deaminase leads to an increase in intracellular AMP, which is then released from the cell and converted extracellularly to adenosine by ecto-5'-nucleotidase (CD73). nih.govresearchgate.net The resulting increase in extracellular adenosine allows it to bind to its cell surface receptors (e.g., A2A, A3), triggering downstream signaling cascades that suppress inflammation. nih.govdovepress.com These anti-inflammatory effects include the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1. dovepress.com
Interactions with the JAK/STAT Signaling Pathway
A more recently elucidated mechanism of action for methotrexate involves its ability to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. whiterose.ac.uknih.gov This pathway is a critical signaling cascade for numerous pro-inflammatory cytokines that are central to the pathogenesis of autoimmune diseases. whiterose.ac.ukh1.co
Research has identified methotrexate as a potent suppressor of STAT activation. whiterose.ac.ukh1.co Studies using both Drosophila and human cell lines have demonstrated that methotrexate can significantly reduce the phosphorylation of STAT proteins, such as STAT1 and STAT5, at concentrations achievable in clinical practice. nih.gov This effect appears to be specific to the JAK/STAT pathway and not a general consequence of altered protein phosphorylation. nih.gov
The suppression of JAK/STAT signaling by methotrexate is independent of its effects on DHFR. whiterose.ac.uk By inhibiting this pathway, methotrexate can interfere with the signaling of multiple cytokines that rely on JAK/STAT for their function, thereby exerting a broad anti-inflammatory and immunosuppressive effect. whiterose.ac.ukclinexprheumatol.org This mechanism may explain why methotrexate demonstrates clinical efficacy comparable to biologic agents that target single cytokines like TNF-α. nih.gov
Influence on Macrophage Activity and Pro-inflammatory Factors
Methotrexate directly modulates the function of macrophages, key cells in the inflammatory process. csic.es Macrophages in inflamed joints often exhibit a pro-inflammatory profile. csic.es Methotrexate has been shown to condition these macrophages toward a "tolerant" state, rendering them less responsive to inflammatory stimuli like Toll-like receptor (TLR) ligands and TNF-α. csic.esnih.gov
One of the key molecular mechanisms behind this effect is the upregulation of A20 (also known as TNFAIP3), a suppressor of the NF-κB signaling pathway. csic.esnih.gov NF-κB is a master regulator of inflammation, and by increasing the expression of its inhibitor, A20, methotrexate effectively dampens the production of pro-inflammatory cytokines like IL-6 and IL-1β. nih.gov The tolerance-inducing effect of methotrexate is significantly reduced when A20 is eliminated, highlighting its importance. csic.es
Furthermore, the response of macrophages to methotrexate appears to be dependent on their polarization state. Methotrexate selectively targets pro-inflammatory macrophages (GM-MØ), which express thymidylate synthase (TS), while being less effective against anti-inflammatory macrophages (M-MØ) that have low TS expression. nih.gov This selective action is mediated through a TS-p53 axis, further concentrating its anti-inflammatory effects on the most pathologically relevant macrophage subtypes. nih.gov This targeted approach may contribute to its ability to reduce synovial inflammation by decreasing the infiltration of macrophages and other immune cells into the joint. biorxiv.org
Cellular Uptake and Efflux Mechanisms of this compound Metabolites
The efficacy of methotrexate, the active metabolite of this compound, is critically dependent on its entry into target cells. core.ac.uk This process is primarily mediated by specific carrier proteins and receptors, as methotrexate cannot passively diffuse across the cell membrane efficiently. plos.org
Role of Reduced Folate Carrier (RFC) in Methotrexate Transport
The primary and most ubiquitous transport system for methotrexate into mammalian cells is the Reduced Folate Carrier (RFC), also known as SLC19A1. wikipedia.orgnih.govnih.gov RFC is a major facilitator superfamily transport protein responsible for the uptake of natural reduced folates and antifolate drugs. wikipedia.orgnih.gov
RFC functions as a bidirectional anion exchanger, coupling the import of methotrexate to the export of intracellular anions. wikipedia.orgnih.gov This transport is an energy-dependent process. wikipedia.org While RFC has a higher affinity for reduced folates than for methotrexate, it is the principal route of entry for the drug at the low concentrations used in anti-inflammatory therapy. core.ac.uk The expression and function of RFC are major determinants of methotrexate sensitivity, and impaired transport through this carrier is a known mechanism of drug resistance. nih.govnih.gov
| Transporter | Alias | Mechanism | Role in MTX Transport |
| Reduced Folate Carrier | RFC, SLC19A1 | Anion Exchange | Primary cellular uptake mechanism |
| Folate Receptors | FR-α, FR-β | Endocytosis | Secondary uptake, important in specific cells |
Involvement of Folate Receptors (FRs) in Cellular Entry
In addition to the RFC, methotrexate can enter cells via membrane-associated folate receptors (FRs). core.ac.ukresearchgate.net Unlike the carrier-mediated transport of RFC, FRs internalize their ligands through receptor-mediated endocytosis. researchgate.netnih.gov
There are several types of FRs, with FR-α and FR-β being the most relevant. FR-α is often overexpressed in epithelial cancers, while FR-β is selectively expressed on activated macrophages, but not quiescent ones. nih.gov This selective expression on activated macrophages is particularly relevant in inflammatory conditions like rheumatoid arthritis. nih.gov Studies have shown that FR-β expression is elevated in synovial macrophages from rheumatoid arthritis patients and that methotrexate uptake in these cells is significantly inhibited by folic acid, demonstrating that FR-β serves as a functional transport route. nih.gov Although methotrexate has a lower affinity for FRs compared to folic acid, this pathway represents an important mechanism for targeting the drug to sites of inflammation. core.ac.uk
Contribution of ATP-Binding Cassette (ABC) Transporters (e.g., MRP1, BCRP) to Drug Efflux
The intracellular concentration of chemotherapeutic agents is a critical determinant of their efficacy, and this is significantly influenced by the activity of drug efflux pumps. Among the most important of these are the ATP-Binding Cassette (ABC) transporters, a superfamily of membrane proteins that actively transport a wide variety of substrates out of cells, a process fueled by ATP hydrolysis. researchgate.net Overexpression of certain ABC transporters is a well-established mechanism of multidrug resistance (MDR) in cancer cells. nih.gov For antifolates like methotrexate (MTX), several members of the ABC transporter family, particularly the Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1) and the Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), are known to play a pivotal role in its cellular efflux. nih.govfrontiersin.orgnih.gov
While direct experimental data on the transport of this compound by ABC transporters is not available in the current scientific literature, an understanding of how these transporters interact with the parent compound, methotrexate, and other lipophilic antifolates provides a basis for postulating their potential contribution to the efflux of this ester derivative. This compound, being an ester of methotrexate, possesses increased lipophilicity, a characteristic that can significantly influence a drug's interaction with cell membranes and transport proteins.
MRP1 (ABCC1) and Methotrexate Efflux:
MRP1 is known to transport a broad range of substrates, including conjugated and unconjugated organic anions. Methotrexate is a recognized substrate for MRP1, and its overexpression can lead to reduced intracellular accumulation of the drug and, consequently, resistance. researchgate.net The transport of methotrexate by MRP1 is, however, sensitive to the polyglutamylation state of the drug. Polyglutamylation, the addition of glutamate residues to methotrexate within the cell, not only enhances its inhibitory effect on target enzymes but also traps it intracellularly, as the polyglutamated forms are poor substrates for MRP1. nih.gov
Given the increased lipophilicity of this compound, its interaction with MRP1 may differ from that of the parent compound. While MRP1 can transport amphipathic anions, the precise impact of the dibutyl esterification on its affinity for and transport by MRP1 remains to be elucidated through direct experimental investigation.
BCRP (ABCG2) and its Role in Antifolate Resistance:
BCRP, also known as ABCG2, is another key transporter implicated in resistance to numerous anticancer drugs, including methotrexate. nih.gov It is expressed in various normal tissues, where it plays a protective role, as well as in a range of tumors. clinpgx.org Like MRP1, BCRP actively exports methotrexate, thereby lowering its intracellular concentration. nih.gov
Research has shown that the lipophilicity of a compound can be a significant factor in its recognition and transport by BCRP. Studies on other lipophilic antifolates have demonstrated that certain mutant forms of BCRP can confer high levels of resistance to these compounds. nih.gov It is hypothesized that such transporters may recognize and extrude lipophilic drugs directly from the lipid bilayer of the cell membrane. nih.gov This suggests a potential mechanism by which the more lipophilic this compound could be a substrate for BCRP. A study on the interaction of ganciclovir (B1264) and its more lipophilic derivative with BCRP showed that these compounds could inhibit the BCRP-mediated efflux of methotrexate, implying a shared or competitive interaction with the transporter. mdpi.com
The following table summarizes the kinetic parameters for methotrexate transport by various ABC transporters, providing a comparative context for the potential efflux of its derivatives.
| Transporter | Km (mM) | Vmax (pmol/mg/min) | Reference |
|---|---|---|---|
| BCRP (ABCG2) | 1.34 ± 0.18 | 687 ± 87 | clinpgx.org |
| MRP1 (ABCC1) | 0.5 - 1.0 | 150 - 300 | researchgate.net |
| MRP2 (ABCC2) | 1.1 ± 0.2 | 230 ± 19 | researchgate.net |
| MRP3 (ABCC3) | 1.5 ± 0.3 | 1710 ± 50 | researchgate.net |
| MRP4 (ABCC4) | 0.8 ± 0.1 | 290 ± 20 | researchgate.net |
| MRP5 (ABCC5) | 2.2 ± 0.2 | 280 ± 20 | researchgate.net |
This table presents data for the transport of methotrexate, as direct kinetic data for this compound is not currently available.
Mechanisms of Resistance to Methotrexate Derivatives, Including Dibutyl Methotrexate Metabolites
Alterations in Dihydrofolate Reductase (DHFR)
The primary intracellular target of methotrexate (B535133) and its metabolites is the enzyme dihydrofolate reductase (DHFR). nih.gov Alterations in this enzyme can significantly reduce the drug's inhibitory effects.
One of the most well-documented mechanisms of resistance is the amplification of the DHFR gene. aacrjournals.orgoup.com This leads to an overproduction of the DHFR enzyme, effectively titrating out the inhibitory drug. oup.comascopubs.org The increased levels of DHFR mean that a higher concentration of the antifolate is required to achieve the same level of enzyme inhibition and subsequent cytotoxic effect. cancernetwork.com This phenomenon has been observed in various cancer cell lines and clinical samples from patients treated with methotrexate. ascopubs.orgbiorxiv.orgresearchgate.net For instance, studies in human squamous cell carcinoma and colon cancer cells have demonstrated that stepwise increases in methotrexate concentration lead to the selection of cells with amplified DHFR genes. aacrjournals.orgpnas.org The amplified genes can manifest as extrachromosomal double-minutes (DMs) or intrachromosomal homogeneously staining regions (HSRs). aacrjournals.orgbiorxiv.org
DHFR gene amplification has been identified as a mechanism of acquired resistance in patients with acute lymphoblastic leukemia (ALL) treated with methotrexate. researchgate.net Research has shown a correlation between DHFR gene amplification and mutations in the p53 tumor suppressor gene, suggesting that defective cell cycle control may contribute to the propensity for gene amplification. researchgate.netoup.com
| Cell Line/Tumor Type | Fold Increase in DHFR Gene Copy Number | Associated Findings | Reference |
|---|---|---|---|
| Human Squamous Cell Carcinoma (SCC15) | Increased | Observed in lines with intermediate and high resistance to MTX. | pnas.org |
| HT29 Colon Cancer Cells | Not specified | Amplicon exhibits a complex structure; can be in the form of double minutes or a homogeneously stained region. | aacrjournals.org |
| Carrot Cell Line (E^C,) | 10-fold | Resulted in increased levels of the target enzyme and its mRNA. | oup.com |
| Leukemia Cells (Patient Sample) | 2 to 3-fold | First demonstration of DHFR gene amplification in leukemia cells sampled in vivo from a patient treated with MTX. | ascopubs.org |
| Acute Lymphoblastic Leukemia (Relapsed Patients) | 2 to 4-fold | Correlated with p53 gene mutations. | researchgate.net |
Another significant mechanism of resistance involves point mutations within the DHFR gene that result in an altered enzyme with a lower binding affinity for methotrexate and its derivatives. nih.govnih.gov These mutations, often occurring in or near the active site of the enzyme, reduce the inhibitory potency of the drug, allowing the cell to continue producing tetrahydrofolate even in the presence of the antifolate. oup.comnih.gov
Mutations leading to amino acid substitutions have been identified in various organisms and cell types, including in the malaria parasite Plasmodium vivax and in human cancer cell lines. nih.gov For example, specific mutations in the P. vivax dhfr gene have been linked to clinical resistance to antifolate drugs. nih.gov In human cells, mutations in DHFR are considered a less common mechanism of resistance compared to gene amplification or transport defects, but they have been documented. sci-hub.se These mutations can involve hydrophobic amino acids within the folate-binding region of the enzyme. sci-hub.se
| Organism/Cell Type | Mutation Location/Type | Effect | Reference |
|---|---|---|---|
| Plasmodium vivax | Codons 57, 58, 117 | Implicated in clinical antifolate resistance by altering drug affinity. | nih.gov |
| Human Tumors | Folate-binding region | Decreased binding of methotrexate or its polyglutamates to the enzyme. | sci-hub.se |
| Carrot Cell Line (E^C,) | Not specified | Contained a DHFR activity that was less sensitive to MTX. | oup.com |
Impaired Cellular Uptake of Methotrexate Metabolites
The efficacy of methotrexate and its derivatives is dependent on their ability to enter and accumulate within target cells. medscape.comashpublications.org Therefore, mechanisms that impair this uptake are a common cause of resistance.
The primary transporter responsible for the uptake of methotrexate and reduced folates into mammalian cells is the reduced folate carrier (RFC), also known as SLC19A1. medscape.comashpublications.orgoup.com Alterations in the RFC gene, such as mutations or transcriptional silencing, can lead to decreased or defective transporter function, resulting in reduced intracellular drug accumulation and resistance. ashpublications.orge-crt.orgtandfonline.com
Studies in human leukemia cell lines have shown that a marked decrease in RFC-mediated uptake of methotrexate is a major contributor to resistance. ashpublications.org This can be due to transcriptional silencing of the RFC gene or point mutations that impair the transporter's activity. ashpublications.orgnih.gov For instance, a specific point mutation leading to a lysine (B10760008) to glutamic acid substitution at codon 45 (E45K) in the hRFC has been shown to increase methotrexate resistance by decreasing membrane transport. nih.gov In some methotrexate-resistant cell lines, the expression levels of RFC mRNA transcripts are significantly low. e-crt.org
| Cell Line/Condition | Alteration in RFC | Consequence | Reference |
|---|---|---|---|
| MTX-resistant CCRF-CEM Leukemia Cells | Transcriptional silencing of the RFC gene | Marked decrease in RFC-mediated cellular uptake of MTX. | ashpublications.org |
| MTX-resistant Saos-2 and MCF-7 Cells | Very low expression levels of RFC mRNA | Contributes to methotrexate resistance. | e-crt.org |
| Human T-ALL Cell Line (CCRF-CEM) | E45K point mutation | Decreased membrane transport of MTX, leading to resistance. | nih.gov |
In addition to impaired uptake, increased efflux of the drug from the cell can also lead to resistance. nih.gov This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, also known as multidrug resistance proteins (MRPs). nih.govaacrjournals.orgphysiology.org Several members of the MRP family, including MRP1, MRP2, MRP3, and MRP4, have been implicated in the transport of methotrexate and can contribute to resistance when overexpressed. ashpublications.orgnih.govaacrjournals.orgaacrjournals.org
These transporters actively pump methotrexate out of the cell, thereby reducing its intracellular concentration and cytotoxic effect. physiology.orgphysiology.org For example, MRP4 has been shown to be an active, low-affinity transporter of methotrexate. aacrjournals.org The overexpression of these efflux pumps can be a significant factor in the development of a multidrug resistance phenotype, where cells become resistant to a variety of structurally and functionally different drugs. nih.gov
Defective Polyglutamylation or Increased Polyglutamate Breakdown
Once inside the cell, methotrexate is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). ashpublications.org These polyglutamated metabolites are more potent inhibitors of DHFR and other folate-dependent enzymes and are retained more effectively within the cell. ashpublications.orgexagen.com Therefore, defects in this process can lead to resistance.
Resistance can arise from either defective polyglutamylation due to decreased FPGS activity or increased breakdown of methotrexate polyglutamates by the enzyme folylpolyglutamate hydrolase (FPGH). ashpublications.orgspandidos-publications.com A marked decrease in FPGS activity has been identified as the sole basis for resistance to 7-hydroxymethotrexate, a major metabolite of methotrexate, in certain leukemia cell lines. ashpublications.org This defect leads to a significant reduction in the formation of methotrexate polyglutamates. aacrjournals.org Conversely, an increased activity of FPGH can also confer resistance by accelerating the breakdown of the active polyglutamated forms of the drug. sci-hub.seashpublications.org In some methotrexate-resistant human squamous cell carcinoma sublines, a decrease in both methotrexate transport and polyglutamylation has been observed. pnas.orgpnas.org Recent studies have highlighted that depletion of FPGS is linked to both methotrexate and 5-fluorouracil (B62378) resistance. ru.nl
| Cell Line/Condition | Mechanism | Effect | Reference |
|---|---|---|---|
| 7-OHMTX-resistant Leukemia Cells | Marked decrease (>95%) in FPGS activity | Sole basis for resistance to 7-hydroxymethotrexate. | ashpublications.org |
| CCRF-CEM/7-OHMTX Cells | Minor increase (1.7-fold) in FPGH activity | Contributes to antifolate resistance. | ashpublications.org |
| CCRF-CEM R3/7 and R30/6 Sublines | Marked decrease in intracellular level of methotrexate polyglutamates | Solely attributable to defective methotrexate polyglutamate synthesis. | aacrjournals.org |
| Human Squamous Cell Carcinoma (R1 subline) | Decreased MTX polyglutamation | Observed in the line with the lowest resistance, along with decreased transport. | pnas.orgpnas.org |
Enhanced Activity of Gamma-Glutamyl Hydrolase (GGH)
Complementing the role of FPGS, the enzyme gamma-glutamyl hydrolase (GGH) acts to reverse polyglutamylation by removing glutamate (B1630785) residues from MTX-PGs. aacrjournals.orgnih.gov GGH is a lysosomal peptidase that hydrolyzes the gamma-glutamyl chains, converting the highly retained polyglutamated forms back into monoglutamated methotrexate, which can then be exported from the cell. nih.govresearchgate.net An upregulation or enhanced activity of GGH can therefore lead to reduced intracellular drug levels and subsequent resistance. nih.govingentaconnect.com
High levels of GGH have been associated with cellular resistance to antifolates in several cancer models, including human sarcoma and rat hepatoma cell lines. aacrjournals.orgnih.gov The steady-state accumulation of MTX-PGs within a cell is determined by the balance between the synthetic activity of FPGS and the hydrolytic activity of GGH. aacrjournals.org Therefore, an increase in GGH activity can shift this balance, favoring the monoglutamated form and promoting drug efflux, thereby diminishing cytotoxicity. aacrjournals.org Some research suggests that the ratio of GGH to FPGS activity may be a more accurate predictor of MTX-PG accumulation and drug sensitivity than the activity of either enzyme considered alone. aacrjournals.org
Increased GGH expression has been linked to resistance in acute myeloid leukemia and soft tissue sarcoma cells. ingentaconnect.com The regulation of the GGH gene itself can be a factor, as certain genetic polymorphisms may influence its expression and activity, contributing to inter-individual differences in antifolate sensitivity. ingentaconnect.com
| Cell Type | Change in GGH Activity | Consequence on MTX Metabolism | Associated Outcome | Reference(s) |
| Human Sarcoma Cell Lines | Increased expression | Decreased MTX-PG accumulation | Associated with MTX resistance | aacrjournals.org |
| Rat Hepatoma Cell Line | Increased expression | Decreased MTX-PG accumulation | Antifolate resistance | aacrjournals.org |
| Human Acute Myeloid Leukemia Cells | Increased activity | Not specified | MTX resistance | ingentaconnect.com |
| General Cancer Cells | High levels | Promotes efflux of antifolates | Cellular resistance to antifolates like MTX | nih.gov |
Upregulation of Alternative Metabolic Pathways Circumventing Antifolate Action
Cells can develop resistance to antifolates by activating alternative metabolic pathways that bypass the drug's inhibitory action on the folate pathway. ontosight.aimdpi.com Antifolates like methotrexate primarily function by inhibiting DHFR, which leads to a depletion of tetrahydrofolate and disrupts the synthesis of nucleotides essential for DNA and RNA replication. ashpublications.orgnih.gov Resistant cells can adapt by rewiring their metabolism to sustain the production of these crucial metabolites. mdpi.com
One major adaptive mechanism involves the purine (B94841) metabolism pathway. mdpi.com Research has identified purine metabolism as a key differentiator between cancer cells that are sensitive or resistant to antifolates. mdpi.com By altering the enzymes within these pathways, cancer cells can circumvent the block imposed by DHFR inhibitors. mdpi.com Additionally, cells may activate salvage pathways that utilize free thymidine (B127349) or purine bases from the extracellular environment to produce nucleotides, thus bypassing the need for the de novo synthesis pathway that is inhibited by methotrexate. asm.org
Another area of metabolic adaptation involves an increased flux through the folate synthesis pathway itself to compensate for the drug's inhibitory effect. In some resistant parasites, for example, amplification of the gene for GTP-cyclohydrolase (GCH1), the first enzyme in the folate synthesis pathway, has been observed. nih.gov This leads to an overproduction of folate precursors, providing more substrate for the downstream enzymes and helping to overcome the competitive inhibition by antifolates. nih.gov Furthermore, changes in autophagy-related processes have been identified as differentiating sensitive and resistant cells, suggesting that cells may modulate autophagy to manage metabolic stress and enhance survival during antifolate treatment. mdpi.com
These bypass mechanisms represent a complex form of resistance that is not dependent on direct interaction with the drug but rather on the cell's ability to achieve metabolic plasticity. ontosight.aimdpi.com
Structural Modification and Analog Design of Methotrexate for Enhanced Efficacy and Overcoming Resistance
Synthesis of Novel Methotrexate (B535133) Analogs with Modified Side Chains
The synthesis of new methotrexate analogs often involves intricate chemical processes to alter specific parts of the molecule. These modifications are designed to fine-tune the drug's interaction with its target enzyme and its transport into cells.
Esterification of the carboxyl groups in the glutamate (B1630785) moiety of methotrexate is a key strategy to increase its lipophilicity. psu.eduontosight.ai This increased fat-solubility is thought to facilitate passage across cell membranes. ontosight.ai The synthesis of methotrexate esters, such as the dibutyl and monobutyl forms, typically involves reacting methotrexate with the corresponding alcohol in the presence of a coupling agent. jst.go.jpnih.gov
Dibutyl methotrexate (DBMTX) is a derivative where both the alpha- and gamma-carboxyl groups of the glutamate residue are esterified with butanol. ontosight.ai The synthesis can be achieved through various methods, including the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. jst.go.jpnih.gov Another approach involves a controlled saponification of the diester to produce monobutyl esters. tandfonline.com It has been noted that the saponification of methotrexate dibutyl ester can lead to a mixture of the α- and γ-monobutyl esters, with the γ-isomer being the major product. tandfonline.com
Pharmacokinetic studies in Rhesus monkeys have shown that after intravenous administration of this compound, the primary species detected in the serum is the monoester, with only a small fraction being converted to methotrexate. nih.gov This suggests that the diester is rapidly metabolized. This compound has also demonstrated high hepatic extraction due to its lipophilic nature. nih.gov
| Compound Name | Chemical Modification | Key Research Finding |
| This compound (DBMTX) | Esterification of both α- and γ-carboxyl groups with butanol. ontosight.ai | Rapidly metabolized to the monoester form in vivo; exhibits high hepatic extraction. nih.gov |
| γ-Monobutyl methotrexate (γ-MBMTX) | Esterification of the γ-carboxyl group with butanol. nih.gov | Slower efflux from cerebrospinal fluid (CSF) compared to serum. nih.gov |
| Methotrexate didodecyl ester (ddMTX) | Esterification of both α- and γ-carboxyl groups with dodecyl bromide. tandfonline.com | Showed significantly higher cytotoxicity against neoplastic cell lines compared to methotrexate. tandfonline.com |
The gamma-carboxyl group of methotrexate is crucial for its intracellular polyglutamylation, a process that enhances its retention within the cell and its inhibitory activity against other folate-dependent enzymes. However, modifications at this site have been explored to create analogs with different properties. For instance, the synthesis of methotrexate-γ-monoamides has been accomplished, creating derivatives with altered polarity and potential for different biological interactions. rsc.org Research has indicated that while the gamma-carboxyl group is not essential for tight binding to dihydrofolate reductase (DHFR), it plays a significant role in the transport of the drug into cells. nih.gov
Similar to the gamma-carboxyl group, the alpha-carboxyl group has also been a target for chemical modification. The synthesis of α-monoesters and α-monoamides of methotrexate has been reported. alliedacademies.orgrsc.org These modifications also alter the physicochemical properties of the parent drug, potentially influencing its absorption and distribution. Studies comparing α- and γ-esters have found that γ-esters tend to exhibit greater inhibitory activity than their α-ester counterparts. alliedacademies.org
The pteridine (B1203161) ring is a critical component of methotrexate, responsible for its binding to DHFR. pfizermedicalinformation.ca Modifications to this ring system or the linker region connecting it to the p-aminobenzoylglutamate moiety can have profound effects on the drug's activity. For example, the synthesis of methotrexate analogs with different substituents on the pteridine ring has been undertaken to explore their impact on DHFR binding and cellular uptake. iaea.org Research has also focused on creating analogs with altered linker lengths or compositions to optimize the molecule's conformation for enzyme binding. nih.gov
Structure-Activity Relationship (SAR) Studies of Methotrexate Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the methotrexate molecule translate into changes in its biological activity. These studies provide crucial insights for the rational design of more effective and selective analogs.
The primary mechanism of action of methotrexate is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular replication. pfizermedicalinformation.cawikipedia.org Therefore, a key aspect of SAR studies is to evaluate how structural modifications affect the binding affinity of the analogs to DHFR.
It has been observed that while esterification of the carboxyl groups increases lipophilicity, it can also lead to a decrease in DHFR binding affinity. alliedacademies.org For instance, the dibutyl ester of methotrexate was found to be less active than either the monobutyl esters or methotrexate itself when assayed against rabbit liver DHFR. psu.edu However, the potency of monoester derivatives was found to increase with the length of the ester chain, up to a certain point. psu.edu Interestingly, in a study using DHFR from murine leukemia cells, the γ-butyl ester showed a tenfold higher potency than the α-butyl derivative, highlighting the importance of the modification's position. psu.edu
| Methotrexate Derivative | DHFR Source | Relative Potency/Activity |
| Dibutyl ester | Rabbit liver | Less active than monobutyl esters and methotrexate. psu.edu |
| Monobutyl esters | Rabbit liver | Equally potent. psu.edu |
| γ-Butyl ester | Murine leukemia (L1210) cells | 10-fold more potent than the α-butyl derivative. psu.edu |
These findings underscore the delicate balance between increasing lipophilicity for better cell penetration and maintaining a high affinity for the target enzyme. The continued exploration of novel methotrexate analogs, including this compound, holds promise for developing more effective cancer chemotherapies and treatments for autoimmune diseases.
Influence of Lipophilicity on Cellular Permeability and Metabolism
The cellular uptake of methotrexate (MTX), a hydrophilic molecule, is primarily mediated by the reduced folate carrier (RFC) and, to a lesser extent, by folate receptors through endocytosis. acs.org Resistance to MTX can arise from impaired transport mechanisms, such as mutations in the RFC. To circumvent this, researchers have explored increasing the lipophilicity of MTX by creating ester derivatives, such as this compound. The rationale is that a more lipophilic compound can more readily diffuse across the lipid bilayer of the cell membrane, bypassing the need for carrier-mediated transport.
Esterification of the carboxyl groups of methotrexate with alcohols, like butanol to form this compound, significantly increases its lipophilicity. This enhanced lipophilicity is intended to facilitate passive diffusion into cells. Studies on various lipophilic MTX esters have shown that they can be effective against MTX-resistant cell lines that have defective transport mechanisms. nih.gov For instance, the gamma-tert-butyl ester of methotrexate was taken up to similar levels in both MTX-sensitive and transport-deficient MTX-resistant CEM human leukemic cells. nih.gov This suggests that its entry into the cells is not dependent on the RFC.
Once inside the cell, these ester prodrugs are expected to be hydrolyzed by intracellular esterases to release the active MTX. However, the rate of this hydrolysis can vary. For example, in vitro incubation of methotrexate dibutyl ester in whole human serum resulted in only 12% cleavage to monobutyl esters and less than 1% to free MTX after 48 hours, whereas incubation in mouse serum led to 93% conversion to free MTX. This highlights species-specific differences in esterase activity.
The use of nanocarriers for lipophilic MTX derivatives has also been investigated to further enhance cellular delivery. For example, methotrexate diethyl ester, another lipophilic analog, has been loaded into lipid-core nanocapsules. This formulation demonstrated greater antitumor effects in a resistant breast cancer cell line (MDA-MB-231), which lacks the RFC, compared to the free ester. nih.gov This indicates that the nanocapsule likely facilitates cell internalization through endocytosis. nih.gov
Table 1: Cellular Uptake and Cytotoxicity of Lipophilic Methotrexate Analogs in Resistant Cell Lines
| Compound/Formulation | Cell Line | Resistance Mechanism | Observation | Reference |
| gamma-tert-butyl methotrexate | CEM/MTX | Defective MTX transport | Accumulated equally in resistant and sensitive cells. | nih.gov |
| Methotrexate diethyl ester-loaded nanocapsules | MDA-MB-231 | Lack of RFC expression | More effective than the free ester at reducing cell viability. | nih.gov |
| Lipophilic MTX esters | CEM/MTX | Defective MTX transport and polyglutamylation | More effective against resistant cells than the parent acids. | nih.gov |
Effects on Folylpolyglutamate Synthetase (FPGS) as a Substrate
Folylpolyglutamate synthetase (FPGS) is a crucial enzyme in methotrexate's mechanism of action. It catalyzes the addition of glutamate residues to MTX, forming methotrexate polyglutamates (MTX-PGs). This process is vital for two main reasons: it traps the drug inside the cell, as the polyglutamated forms are less likely to be effluxed, and MTX-PGs are more potent inhibitors of dihydrofolate reductase (DHFR) and other folate-dependent enzymes. nih.govplos.org
A key consideration in the design of methotrexate analogs is their interaction with FPGS. For an analog to be effectively retained and exert a sustained inhibitory effect, it must be a good substrate for FPGS. However, structural modifications, particularly to the glutamate moiety, can significantly impact this interaction. Esterification of the carboxyl groups, as in this compound, is known to render the molecule a poor substrate for FPGS. nih.govnih.govportico.org Studies on various MTX analogs have shown that alterations to the gamma-carboxyl group of the glutamate side chain often lead to a loss of substrate activity for FPGS. alliedacademies.org
For instance, the gamma-tert-butyl ester of MTX was found to be unmetabolized by polyglutamylation in CEM human leukemic cells. nih.gov Similarly, other analogs where the glutamate side chain is replaced or modified have shown negligible substrate activity for FPGS. drugbank.comacs.org Some of these analogs, while not being substrates, can act as inhibitors of FPGS. For example, a methotrexate analog with a gamma-phosphonate group was found to be an inhibitor of mouse liver FPGS with a Ki of 190 µM. nih.gov
Table 2: Kinetic Parameters of Methotrexate and its Analogs with Folylpolyglutamate Synthetase (FPGS)
| Compound | Enzyme Source | Km (µM) | Ki (µM) | Substrate/Inhibitor Activity | Reference |
| Methotrexate | Beef Liver | 100 | - | Substrate | nih.gov |
| Methotrexate | Human Erythrocytes | 30.3 | - | Substrate | mdpi.com |
| Aminopterin (B17811) | Beef Liver | 25 | - | Substrate | nih.gov |
| MTX γ-phosphonate | Mouse Liver | - | 190 | Inhibitor | nih.gov |
| AMT γ-phosphonate | Mouse Liver | - | 8.4 | Inhibitor | nih.gov |
| MTX with L-histidine | L1210 cells | - | - | No significant inhibition | acs.org |
| γ-tert-butyl methotrexate | CEM cells | - | - | Not polyglutamylated | nih.gov |
Computational Approaches in Methotrexate Analog Design
In Silico Modeling for Drug-Resistant Human DHFR Inhibition
The emergence of drug resistance, often through mutations in the target enzyme dihydrofolate reductase (DHFR), is a major challenge in methotrexate therapy. nih.gove-crt.org Computational, or in silico, modeling has become an indispensable tool for understanding the molecular basis of this resistance and for designing novel analogs, such as this compound, that can overcome it. These methods allow for the rapid screening of large libraries of compounds and provide insights into drug-target interactions at an atomic level. mdpi.comnih.gov
Structural changes in DHFR due to mutations can alter the binding pocket, leading to a decreased affinity for MTX. rcsb.org For example, the F31R/Q35E double mutant of human DHFR (hDHFR) exhibits a greater than 650-fold decrease in MTX affinity. rcsb.org In silico studies often begin with the three-dimensional crystal structures of wild-type and mutant DHFR. These structures are then used to build pharmacophore models, which define the essential spatial arrangement of chemical features required for binding. These models can then be used to virtually screen libraries of MTX analogs to identify compounds that fit the pharmacophore of the resistant enzyme. mdpi.com
Studies have successfully used these approaches to identify MTX analogs with the potential to inhibit both wild-type and drug-resistant hDHFR. For instance, a computational study screened 32 MTX analogs and, through a combination of pharmacophore modeling, virtual screening, and molecular docking, identified a lead compound with a higher predicted fitness score against a resistant hDHFR mutant than MTX itself. mdpi.comresearchgate.net These computational predictions provide a strong foundation for prioritizing which analogs, including lipophilic esters like this compound, should be synthesized and tested in vitro.
Table 3: In Silico Screening of Methotrexate Analogs against Wild-Type and Resistant DHFR
| Compound | Target DHFR | Docking Score (ChemPLP) | Predicted Activity | Reference |
| Methotrexate (Reference) | Wild-Type | 99.23 | High | mdpi.comnih.gov |
| Methotrexate (Reference) | Mutant (F31R/Q35E) | 88.98 | Low | mdpi.comnih.gov |
| Hit Compound 1 | Wild-Type | >99.23 | High | mdpi.com |
| Hit Compound 1 | Mutant (F31R/Q35E) | >88.98 | High | mdpi.com |
| Hit Compound (pIC50 7.20) | Wild-Type | -11.6 kcal/mol (Binding Score) | High | frontiersin.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor (like DHFR) to form a stable complex. mdpi.comconicet.gov.ar This method is crucial for understanding the binding modes of MTX and its analogs and for predicting their binding affinities. The results are often expressed as a docking score or binding energy, with lower energy values typically indicating a more stable interaction. For example, in one study, methotrexate had a binding energy of -9.5 kcal/mol with hDHFR. mdpi.com
Following docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-receptor complex over time. nih.govbiorxiv.org MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules. These simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate binding free energies, which are a more accurate predictor of binding affinity than docking scores alone.
For instance, MD simulations have shown that while MTX forms a stable complex with wild-type hDHFR, its binding to a resistant mutant can be unstable, leading to its dissociation from the active site. nih.gov In contrast, a promising MTX analog identified through virtual screening was shown by MD simulations to form a stable complex with both wild-type and mutant hDHFR, maintaining key hydrogen bonds within the binding site. nih.gov These simulations can also analyze parameters like the root-mean-square deviation (RMSD) of the complex, which indicates its stability over the simulation period. A stable RMSD suggests a stable binding mode. nih.govresearchgate.net These computational tools are invaluable for the rational design of modified methotrexate compounds, including lipophilic derivatives, to improve their efficacy against resistant cancer cells.
Table 4: Molecular Docking and Dynamics Simulation Parameters for DHFR Inhibitors
| Ligand | Target DHFR | Docking Score/Binding Energy | MD Simulation Stability (RMSD) | Key Interactions | Reference |
| Methotrexate | Wild-Type hDHFR | -9.5 kcal/mol | Stable (avg. 0.21 nm) | H-bonds with Ile7, Glu30, Val115 | nih.govmdpi.com |
| Methotrexate | Mutant hDHFR (F31R/Q35E) | - | Unstable (avg. 0.62 nm after 39ns) | Loss of key interactions | nih.gov |
| Hit Analog | Wild-Type hDHFR | Higher than MTX | Stable | Strong H-bonds in active site | nih.gov |
| Hit Analog | Mutant hDHFR (F31R/Q35E) | Higher than MTX | Stable | Strong H-bonds in active site | nih.gov |
Advanced Delivery Strategies for Methotrexate and Its Lipophilic Esters
Nanoparticle-Based Delivery Systems for Methotrexate (B535133) and Analogs
Nanotechnology offers a versatile platform to address the challenges associated with conventional methotrexate therapy. mdpi.comfrontiersin.org By encapsulating or conjugating MTX and its analogs within nanoparticles, it is possible to alter their pharmacokinetic profiles, increase their accumulation at target sites, and reduce systemic toxicity. frontiersin.orgnih.gov A variety of nanoparticle systems have been investigated, each with unique properties and potential advantages. frontiersin.org
Polymeric Nanoparticles (e.g., Polyethyleneimine-based, Chitosan-based)
Polymeric nanoparticles (PNPs) are a prominent class of drug delivery vehicles due to their biodegradability, biocompatibility, and the ability to achieve sustained drug release. nih.gov Both natural and synthetic polymers have been utilized to formulate MTX-loaded nanoparticles. nih.gov
Chitosan (B1678972) , a natural polysaccharide, has been extensively studied for MTX delivery. frontiersin.org For instance, nanoparticles composed of chitosan and fucoidan (B602826) have been developed to treat skin-related inflammatory conditions, demonstrating high entrapment efficiency of 80-96% with a mean size of 300-500 nm. frontiersin.org In another approach, methoxy (B1213986) poly(ethylene glycol) (MPEG)-grafted chitosan copolymers were used to create MTX-loaded nanoparticles with a mean size of 50–300 nm. frontiersin.org Furthermore, pH-responsive nanohydrogels based on chitosan have been designed for targeted MTX delivery in cancer therapy, which swell and release the drug in the acidic tumor microenvironment. frontiersin.org
Polyethylene (B3416737) glycol (PEG) is often used to modify the surface of nanoparticles to improve their stability and circulation time. researchgate.net Studies have shown that methotrexate-loaded polymeric nanoparticles prepared with PEG demonstrated a four-fold increase in drug permeation compared to the pure drug powder. researchgate.net This enhancement is attributed to the reduced particle size and the hydrophilic nature of the PEG coating. researchgate.net
Poly(lactic-co-glycolic acid) (PLGA) , a synthetic polymer, is another widely used material for creating MTX-loaded nanoparticles. nih.govtandfonline.com These nanoparticles have shown promise in improving the therapeutic efficacy of MTX against brain cancer by enhancing its ability to cross the blood-brain barrier. nih.gov
| Polymer Type | Nanoparticle Characteristics | Key Findings |
| Chitosan-Fucoidan | Size: 300-500 nm, Entrapment Efficiency: 80-96% | Suitable for treating skin-related inflammatory issues. frontiersin.org |
| MPEG-grafted Chitosan | Size: 50-300 nm, Spherical shape | Effective for tumor suppression. frontiersin.org |
| PEG-containing | Size: 361 nm (optimized formulation) | Four-fold increase in drug permeation. researchgate.net |
| PLGA | - | Improved efficacy against brain cancer. nih.gov |
Micelle-like Nanoparticles
Micelle-like nanoparticles have emerged as a promising strategy to enhance the bioavailability of hydrophobic drugs like the esterified derivatives of methotrexate. mdpi.com These systems can encapsulate lipophilic compounds within their core, improving their solubility and stability in aqueous environments. mdpi.com
One study focused on the development of worm-like polymeric micelles using the biodegradable copolymer mPEG–PCL for the delivery of methotrexate. researchgate.net These non-spherical nanoparticles, with a diameter of less than 150 nm and a length of about 1 µm, demonstrated higher drug loading and encapsulation efficiencies compared to their spherical counterparts. researchgate.net Specifically, the loading and encapsulation efficiencies for the worm-like nanoparticles were 3.5 ± 0.14% and 65.6 ± 0.12%, respectively, while spherical nanoparticles showed efficiencies of 2.1 ± 0.08% and 26 ± 0.10%. researchgate.net
In another approach, polyoxyethanyl-α-tocopheryl sebacate (B1225510) (PTS) was used to form micelles for the encapsulation of a hydrophobic diethylated derivative of methotrexate (MTX-OEt). uminho.pt The optimized PTS micelles had a small and homogeneous size of approximately 40 nm. uminho.pt These micelles were capable of delivering the MTX-OEt into cancer cells with a biological effect comparable to that of the free drug, highlighting their potential for intravenous administration. uminho.pt
Cationic micelle-like nanoparticles have also been investigated for glioblastoma treatment. mdpi.comnih.gov In one study, ultra-small, magnetic, oleyl amine-coated Fe3O4 nanoparticles were stabilized with a cationic ligand and incorporated methotrexate into a micelle-like structure. mdpi.comnih.gov These nanoparticles showed a maximum incorporation efficiency of 89.5% for a 25 µg/mL methotrexate concentration. mdpi.comnih.gov
| Micelle System | Key Features | Drug Loading/Encapsulation | In Vitro Efficacy |
| mPEG–PCL worm-like micelles | Diameter < 150 nm, length ~1 µm | Loading: 3.5 ± 0.14%, Encapsulation: 65.6 ± 0.12% | Higher anti-cancer activity than free drug. researchgate.net |
| PTS micelles | Size ~40 nm | Encapsulated ~0.150 mg/mL of MTX-OEt | Similar biological effect to free MTX-OEt. uminho.pt |
| Cationic micelle-like nanoparticles | Ultra-small, magnetic | Max. incorporation efficiency of 89.5% | Reduced viability of U87 cancer cells. mdpi.comnih.gov |
Modified Yeast Beta-Glucan (B1580549) Nanoparticles
Yeast-derived beta-glucan (β-glucan) particles are hollow, porous microspheres that can be used for macrophage-targeted drug delivery. nih.gov The outer shell, composed of 1,3-β-glucan, facilitates receptor-mediated uptake by phagocytic cells. nih.gov These particles can be modified to carry various payloads, including nanoparticles, offering a dual advantage of drug encapsulation and targeted delivery. nih.gov
β-glucan nanoparticles have been explored for the delivery of anti-cancer drugs like doxorubicin (B1662922). acs.orgdovepress.com The porous, hollow structure of β-glucan microparticles (2–4 μm) derived from Baker's yeast is suitable for encapsulating and transporting pharmaceutical agents. acs.org The β-glucan itself possesses immunomodulatory properties, potentially acting synergistically with the encapsulated drug. acs.orgfrontiersin.org
In one approach, β-glucan molecules were self-assembled with doxorubicin to form nanoparticles. dovepress.com These nanoparticles, with a diameter of 50-160 nm, exhibited a high drug loading ability (13.9% to 38.2%) and pH-sensitive release. dovepress.com They also demonstrated the ability to activate macrophages to produce immune-enhancing cytokines. dovepress.com
Another strategy involves using glucan particles (GPs) to encapsulate or bind nanoparticles, combining the drug-carrying capacity of the nanoparticles with the macrophage-targeting properties of the GPs. nih.gov This approach allows for the delivery of a high payload of therapeutic agents. frontiersin.org
| Beta-Glucan System | Size | Drug Loading | Key Features |
| Self-assembled β-glucan nanoparticles | 50-160 nm | 13.9% - 38.2% | pH-sensitive release, immunomodulatory. dovepress.com |
| Glucan particle-encapsulated nanoparticles | 2-4 µm (GPs) | High payload capacity | Macrophage-targeted delivery. nih.govfrontiersin.org |
Nanoemulsions for Enhanced Permeation
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the permeation of drugs through the skin and other biological barriers. techpedia.innih.gov They are particularly useful for improving the delivery of poorly soluble drugs like methotrexate. nih.gov
Several studies have focused on developing methotrexate-loaded nanoemulsions for topical delivery, particularly for treating skin conditions like psoriasis. nih.govnih.gov An olive oil-based nanoemulsion gel containing methotrexate was developed with a particle size of 202.6 ± 11.59 nm and an average entrapment efficiency of 76.57 ± 2.48%. nih.gov This formulation demonstrated enhanced drug permeability and retention in the skin. nih.gov Another study reported an almond oil-based nanoemulsion with a smaller particle size of 18.74 ± 9.748 nm and an entrapment efficiency of 79.65 ± 3.84%. nih.gov
The release of methotrexate from these nanoemulsions is often pH-dependent. For instance, one formulation showed a 72.47% drug release at pH 5.5 after 20 hours, while another released 81.08% at the same pH after 24 hours. nih.govnih.gov The inclusion of penetration enhancers like Tween 80 and PEG 400 can further improve the fluidization of the skin layers, leading to better drug delivery. nih.gov
For systemic delivery, a nanoemulsion for subcutaneous administration was developed with a mean particle size of 87.89 ± 2.86 nm and an entrapment efficiency of 87.25%. mdpi.com This formulation was designed to facilitate lymphatic uptake of the drug. mdpi.com
| Nanoemulsion Base | Particle Size | Entrapment Efficiency | Key Findings |
| Olive Oil | 202.6 ± 11.59 nm | 76.57 ± 2.48% | Enhanced skin permeability and retention. nih.gov |
| Almond Oil | 18.74 ± 9.748 nm | 79.65 ± 3.84% | 81.08% drug release at pH 5.5 after 24h. nih.gov |
| For Subcutaneous Delivery | 87.89 ± 2.86 nm | 87.25% | Designed for lymphatic transport. mdpi.com |
Magnetic Nanoparticles for Targeted Delivery
Magnetic nanoparticles (MNPs), typically composed of iron oxides like magnetite (Fe3O4), offer a unique approach for targeted drug delivery. researchgate.netasme.org These nanoparticles can be guided to a specific site in the body using an external magnetic field, thereby concentrating the therapeutic agent at the target location and minimizing systemic exposure. researchgate.netmdpi.com
Fe3O4 nanoparticles are often coated with biocompatible polymers like chitosan to improve their stability and provide functional groups for drug conjugation. researchgate.netasme.org In one study, chitosan-coated magnetic nanoparticles were loaded with methotrexate through adsorption. researchgate.netasme.org The resulting nanoparticles showed promise for cancer treatment. researchgate.netasme.org
In another approach, magnetic nanoparticles were functionalized with methotrexate-conjugated bovine serum albumin (BSA). researchgate.net These nanoparticles had a particle size of 105.7 ± 3.81 nm and demonstrated an enzyme-dependent release pattern of methotrexate. researchgate.net
Furthermore, citrate-functionalized iron oxide nanoparticles have been conjugated with methotrexate. aip.org This system showed a pH-dependent drug release, with increased release in the acidic conditions typical of lysosomal compartments within cancer cells. aip.org
| MNP Functionalization | Particle Size | Drug Release Mechanism | Key Application |
| Chitosan-coated | - | Adsorption-based | General cancer treatment. researchgate.netasme.org |
| Methotrexate-conjugated BSA | 105.7 ± 3.81 nm | Enzyme-dependent | Biocompatible drug delivery. researchgate.net |
| APTES or CMC | - | Ionic or amide bond cleavage | Targeted therapy for ovarian cancer. mdpi.comnih.gov |
| Citrate-functionalized | Average size 10 nm | pH-dependent | Targeted chemo- and thermal therapy. aip.org |
Ligand-Targeted Delivery Approaches for Enhanced Specificity
To further enhance the specificity of drug delivery, nanoparticles can be decorated with targeting ligands that bind to receptors overexpressed on the surface of target cells. mdpi.comrsc.org This active targeting strategy can significantly increase the cellular uptake of the drug-loaded nanoparticles, leading to improved therapeutic efficacy and reduced off-target effects. mdpi.comrsc.org
Methotrexate itself can act as a targeting ligand due to its structural similarity to folic acid. mdpi.com The folate receptor is frequently overexpressed in a wide range of tumor cells. mdpi.com Therefore, MTX-conjugated nanocarriers can selectively bind to these receptors, facilitating their entry into cancer cells. mdpi.com For example, methotrexate has been conjugated to polyethylene glycol (PEG) on the surface of nanosized hydroxyapatite (B223615) particles, where it serves as both a targeting ligand and an anti-cancer drug. mdpi.com
Transferrin is another ligand that has been used for targeted delivery. nih.gov The transferrin receptor is also often overexpressed on tumor cells. nih.gov Transferrin has been linked to methotrexate-containing liposomes, and these conjugates have been shown to be effective against various human tumor cell lines in vitro. nih.gov
Carbohydrate ligands are also effective for targeting lectin receptors, which are highly overexpressed in breast cancer cells. researchgate.net Researchers have developed lipobrid nanocarriers decorated with fructose, galactose, and mannose to deliver methotrexate to breast cancer cells. researchgate.net Fucose-conjugated nanocarriers, in particular, have shown enhanced uptake by MCF-7 breast cancer cells. researchgate.net
| Ligand | Target Receptor | Nanocarrier System | Key Findings |
| Methotrexate | Folate Receptor | Nanosized hydroxyapatite particles | MTX acts as both targeting agent and drug. mdpi.com |
| Transferrin | Transferrin Receptor | Liposomes | Effective against various tumor cell lines in vitro. nih.gov |
| Carbohydrates (Fucose, Galactose, Mannose) | Lectin Receptors | Lipobrid nanocarriers | Enhanced uptake by breast cancer cells. researchgate.net |
Folate Receptor Targeting Strategies
Folate receptors (FRs) are significantly overexpressed in various cancer cells and activated macrophages, making them an attractive target for delivering therapeutic agents like methotrexate (MTX) and its derivatives. acs.orgnih.gov MTX, being a folate antagonist, can naturally interact with these receptors, although its affinity is lower than that of folic acid. nih.govacs.org This characteristic is exploited in active drug targeting to enhance the selective delivery of MTX to pathological sites, thereby increasing efficacy and reducing systemic toxicity. mdpi.com
One approach involves conjugating MTX to nanocarriers. For instance, MTX has been incorporated into multiwall lipid-core nanocapsules, where it acts as both a targeting ligand for the folate receptor and an antiproliferative agent. mdpi.com Studies have shown that functionalizing the surface of these nanocapsules with MTX can improve anti-tumor activity. mdpi.com Another strategy utilizes dendrimers, which are highly branched and uniform macromolecules, as a platform for delivering MTX. nih.gov A generation 5 (G5) poly(amidoamine) (PAMAM) dendrimer conjugated to both folic acid (as the targeting ligand) and MTX has been shown to be a potent anti-inflammatory agent in a rat model of collagen-induced arthritis. nih.gov These folate-targeted dendrimers were specifically taken up by FRβ-expressing macrophages, leading to a reduction in inflammatory parameters such as swelling, cartilage damage, and bone resorption. nih.gov
The structural similarity of MTX to folic acid allows it to be a ligand for folate receptors, facilitating targeted delivery. mdpi.com This strategy aims to improve the therapeutic index of MTX by concentrating the drug at the site of action, such as in tumor tissues or inflamed joints. acs.orgnih.govmdpi.com
Table 1: Examples of Folate Receptor-Targeted Methotrexate Delivery Systems
| Delivery System | Targeting Ligand | Cargo | Key Findings | Reference |
|---|---|---|---|---|
| Multiwall lipid-core nanocapsules | Methotrexate | Methotrexate diethyl ester | Increased antiproliferative effect on human breast cancer cells. | mdpi.com |
| G5 PAMAM Dendrimer | Folic Acid | Methotrexate | Potent anti-inflammatory effects in a rat arthritis model through specific uptake by activated macrophages. | nih.gov |
| Nanoparticles | Folic Acid | Methotrexate | Encapsulation in hydrophobically modified chitosan nanoparticles led to reduced pro-inflammatory cytokine expression and arthritis scores in mice. | scienceopen.com |
Hyaluronic Acid-Coated Nanoparticles for CD44 Receptor Targeting
Hyaluronic acid (HA) is a natural polysaccharide that has been extensively used in drug delivery due to its biocompatibility and ability to target the CD44 receptor, which is often overexpressed in inflamed tissues and on the surface of various cancer cells. mdpi.comnih.govacs.org Coating nanoparticles with HA provides a targeted approach to deliver drugs like methotrexate (MTX) to sites of inflammation, such as in rheumatoid arthritis (RA), or to tumors. mdpi.comresearchgate.net
In one study, MTX-linked branched polyethyleneimine (MTX-PEI) nanoparticles were coated with HA. mdpi.com These MTX-PEI@HA nanoparticles were selectively internalized by activated macrophages via CD44 receptor-mediated endocytosis. mdpi.comresearchgate.net In a mouse model of RA, treatment with these nanoparticles led to a reduction in inflammatory arthritis with good safety at high doses of MTX. mdpi.com The drug loading of MTX in these nanoparticles was calculated to be 37.4%. mdpi.com
Another approach involved the development of branched modified nona-arginine (B115151) (B-mR9) composed of redox-cleavable disulfide bonds to form stable complexes with MTX. nih.govacs.org These complexes were then coated with HA to target CD44-overexpressing cancer cells. nih.govacs.orgresearchgate.net The resulting B-mR9-MTX/HA nanoparticles demonstrated effective intracellular delivery of MTX and superior tumor inhibition in vivo. nih.govacs.orgresearchgate.net The HA coating facilitates active targeting, leading to enhanced therapeutic effects compared to non-targeted formulations. mdpi.com
Table 2: Research Findings on Hyaluronic Acid-Coated Nanoparticles for MTX Delivery
| Nanoparticle Composition | Targeting Mechanism | Key Findings | Reference |
|---|---|---|---|
| MTX-PEI core with HA shell | CD44 receptor-mediated endocytosis in activated macrophages | Mitigated inflammatory arthritis in a mouse model with notable safety. Drug loading of MTX was 37.4%. | mdpi.com |
Macrophage-Targeted Delivery Systems
Activated macrophages play a crucial role in the pathology of inflammatory diseases like rheumatoid arthritis (RA), making them a key target for therapeutic intervention. nih.gov Targeting macrophages with drug delivery systems can enhance the efficacy of anti-inflammatory drugs like methotrexate (MTX) while minimizing systemic side effects. nih.govthno.org
Various nanocarriers have been developed to specifically deliver MTX to macrophages. Mannose-modified polymersomes (Man-PMTX) have been designed to target the mannose receptor (CD206) on the surface of macrophages. researchgate.net These nanoparticles showed enhanced uptake by activated macrophages and promoted the repolarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. researchgate.net Similarly, dextran (B179266) sulfate-modified micelles have been used to deliver celastrol, an anti-inflammatory agent, by binding to scavenger receptor-A (SR-A) on activated macrophages, leading to improved therapeutic effects in RA models. scienceopen.com
Another strategy involves using superparamagnetic iron oxide (SPIO) nanoparticles embedded in a poly(lactic-co-glycolic acid) (PLGA) matrix. thno.org These theranostic nanoparticles can be loaded with MTX and surface-functionalized with macrophage-specific antibodies (e.g., anti-F4/80) for active targeting. thno.org These systems allow for controlled drug release over several days and enable imaging of the biodistribution of the nanoparticles. thno.org
Human serum albumin (HSA) nanoparticles have also been explored for macrophage-targeted delivery. scienceopen.com Loading MTX into HSA nanoparticles has been shown to increase the drug's accumulation and retention in the inflamed joints of rats with collagen-induced arthritis. scienceopen.com
Table 3: Macrophage-Targeted Delivery Systems for Anti-inflammatory Agents
| Delivery System | Targeting Ligand/Mechanism | Drug | Key Findings | Reference |
|---|---|---|---|---|
| Mannose-modified polymersomes (Man-PMTX) | Mannose receptor (CD206) | Methotrexate | Enhanced uptake by activated macrophages and repolarization to anti-inflammatory M2 phenotype. | researchgate.net |
| Dextran sulfate-modified micelles | Scavenger receptor-A (SR-A) | Celastrol | Effectively accumulated in macrophages and improved therapeutic effect in vivo. | scienceopen.com |
| SPIO-PLGA nanoparticles | Anti-F4/80 antibody | Methotrexate | Controlled drug release and potential for imaging biodistribution. | thno.org |
Stimuli-Responsive Drug Release Systems
pH-Responsive Release Mechanisms
The acidic microenvironment of tumors and inflamed tissues, as well as the lower pH within cellular compartments like endosomes and lysosomes, provides a trigger for pH-responsive drug delivery systems. nih.gov These systems are designed to be stable at physiological pH (around 7.4) and release their drug payload in acidic conditions, leading to site-specific drug delivery. mdpi.commdpi.com
Several pH-sensitive nanocarriers for methotrexate (MTX) have been developed. For example, niosomes, which are non-ionic surfactant-based vesicles, have been formulated to be pH-responsive. mdpi.com These niosomes showed a higher release of MTX at an acidic pH of 5.4 compared to a physiological pH of 7.4. mdpi.com After 24 hours, approximately 79.4% of the drug was released at pH 5.4, while only 51.2% was released at pH 7.4. mdpi.com
Another approach involves conjugating MTX to nanocarriers through a pH-sensitive linker. In one study, MTX was conjugated to polyethylene glycol (PEG) and then to nanosized hydroxyapatite particles (nHA) via a pH-sensitive ester linkage. mdpi.com This system, MTX-PEG-nHA, demonstrated a pH-dependent release, with significantly higher drug release at pH 5.0 compared to pH 6.4 and 7.4. mdpi.com This is attributed to the cleavage of the ester bond and the dissolution of nHA in acidic conditions. mdpi.com
Similarly, prodrugs have been designed with pH-sensitive linkages. A prodrug of MTX was created with an imine linkage to DSPE-PEG, which is cleavable in acidic environments. dovepress.com Nanoparticles formed from this prodrug released the active form of MTX more efficiently in acidic media (pH 5.0) than at neutral pH. dovepress.com
Table 4: pH-Responsive Release of Methotrexate from Nanocarriers
| Nanocarrier System | pH-Sensitive Component | Release at Acidic pH | Release at Neutral pH | Reference |
|---|---|---|---|---|
| Niosomes | Ergosterol stabilizer | 79.4% at pH 5.4 (24h) | 51.2% at pH 7.4 (24h) | mdpi.com |
| MTX-PEG-nHA | Ester linkage and nHA dissolution | 39.14% at pH 5.0 (48h) | 18.62% at pH 7.4 (48h) | mdpi.com |
Magnetic Field-Responsive Release Systems
Magnetic nanoparticles offer a unique approach for targeted drug delivery and controlled release, as they can be guided to a specific location in the body using an external magnetic field. nih.govmdpi.com Furthermore, when exposed to an alternating magnetic field (AMF), these nanoparticles can generate heat (magnetic hyperthermia), which can be used to trigger drug release from thermosensitive carriers. acs.org
A thermoresponsive magnetic nanocarrier for methotrexate (MTX) was developed using magnetic ferroferric oxide nanoparticles (Fe3O4 NPs) coated with polydopamine and modified with thymidine-1-acetic acid. nih.gov This system was designed to bind MTX through a mechanism analogous to DNA base pairing. nih.gov Under an external magnetic field, these nanoparticles could be targeted to the joint tissue in a mouse model of rheumatoid arthritis. nih.gov The release of MTX was then triggered by near-infrared irradiation, which caused a light-to-heat conversion, disrupting the binding and releasing the drug. nih.gov
Another study developed dual thermoresponsive and pH-responsive magnetic hydrogel nanocomposite particles. acs.org These nanoparticles, with an average size of 70 nm, were loaded with MTX and exhibited superparamagnetic properties. acs.org The highest rate of MTX release was observed at pH 5.5 and a temperature of 42°C, which could be achieved through magnetic hyperthermia. acs.org The combination of MTX-loaded nanoparticles with magnetic hyperthermia showed a 17% higher antiproliferative activity against a breast cancer cell line compared to free MTX. acs.org
Magnetic activated carbon particles have also been investigated as vehicles for MTX. researchgate.net The release of MTX from these particles was facilitated by a rotating magnetic field, demonstrating that mechanical forces induced by the magnetic field can also be used to control drug release. researchgate.net
Prodrug Design for Controlled and Targeted Release (e.g., Hydroxybisphosphonate-Vectorized Prodrugs)
Prodrug design is a strategy to improve the pharmacological properties of a drug, such as its solubility, stability, and targeting capabilities. mdpi.comnih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. For methotrexate (MTX), various prodrug approaches have been explored to enhance its delivery and reduce systemic toxicity.
One notable example is the development of bone-targeted prodrugs using hydroxybisphosphonate (HBP) as a vector. researchgate.netacs.org HBPs have a strong affinity for hydroxyapatite, the main mineral component of bone. researchgate.netacs.org By linking MTX to an HBP vector, the resulting prodrug can be selectively delivered to bone tissue. A novel prodrug, designated 1102–39, was synthesized by linking MTX to an HBP vector via a linker containing a cleavable ester group and a stable imine bond. researchgate.netacs.org This design allows for the progressive release of MTX at the bone site, potentially enhancing its therapeutic effect in bone-related diseases like osteosarcoma and rheumatoid arthritis, while minimizing systemic exposure. researchgate.net In vitro studies showed that this prodrug had a 10-fold reduction in cytotoxicity compared to standard MTX, consistent with its prodrug nature. researchgate.net
Other prodrug strategies for MTX have involved creating lipophilic derivatives to improve its loading into nanocarriers like liposomes. mdpi.com For instance, MTX has been covalently bonded to DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) or PEG (polyethylene glycol) to create DSPE-MTX and PEG-MTX prodrugs. mdpi.com These modifications aim to enhance the drug's incorporation into lipid-based delivery systems.
Additionally, MTX has been derivatized with peptides to create prodrugs that can be activated by specific enzymes. nih.gov For example, MTX-α-peptides have been synthesized, with MTX-Phe (methotrexate-phenylalanine) showing promise as a substrate for carboxypeptidase A. nih.gov This approach could be used in antibody-directed enzyme prodrug therapy (ADEPT) for targeted cancer treatment. nih.gov
Table 5: Examples of Methotrexate Prodrugs
| Prodrug | Vector/Modification | Targeting/Release Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| 1102–39 | Hydroxybisphosphonate (HBP) | Bone targeting via HBP affinity; slow release via cleavable ester and imine bonds. | Strong affinity for hydroxyapatite; 10-fold reduced in vitro cytotoxicity compared to MTX. | researchgate.netacs.org |
| DSPE-MTX / PEG-MTX | DSPE / PEG | Improved loading into liposomes. | Designed to enhance solubility and incorporation into lipid nanocarriers. | mdpi.com |
In Vitro and Preclinical Research Methodologies for Dibutyl Methotrexate and Analogs
Cell Culture Models for Efficacy and Mechanism Studies
Cell culture models are indispensable tools for the initial screening and detailed mechanistic investigation of anticancer agents like Dibutyl Methotrexate (B535133).
Leukemia cell lines are frequently used to evaluate the antiproliferative activity of Methotrexate and its derivatives. alliedacademies.org Studies have utilized murine leukemia cells (L1210) and human T-cell acute lymphoblastic leukemia cells (CCRF-CEM) to determine the efficacy of these compounds. alliedacademies.orgalliedacademies.org The diester derivatives of Methotrexate, including Dibutyl Methotrexate, are noted to be less inhibitory than monoester derivatives. However, they still demonstrate significant cytotoxic activity. researchgate.net For instance, research has quantified the inhibitory concentration of this compound in CCRF-CEM cells. alliedacademies.org
In one study, the 50% inhibitory concentration (ID50) for Methotrexate-dibutyl ester was determined against the human lymphoblastic leukemia cell line CCRF-CEM. alliedacademies.org The results showed that while monoesters were generally less effective than the parent Methotrexate, diesters like the diethyl and dibutyl forms had potent activity. alliedacademies.org Specifically, the diethyl ester was found to be highly active, and this compound showed comparable results. alliedacademies.org
Inhibitory Activity of Methotrexate Esters against CCRF-CEM Leukemia Cells
| Compound | ID50 (mol/L) |
|---|---|
| Methotrexate (MTX) | 0.006 x 10⁻⁶ |
| MTX-α-monobutyl ester | 2.0 x 10⁻⁶ |
| MTX-γ-monobutyl ester | 0.76 x 10⁻⁶ |
| MTX-dibutyl ester | 0.057 x 10⁻⁶ |
Data sourced from a 2020 review on Methotrexate derivatives. alliedacademies.org
In addition to hematological malignancies, solid tumor cell lines are crucial for assessing the therapeutic potential of Methotrexate analogs. Human squamous carcinoma cell lines have been used to test various derivatives. alliedacademies.org The rationale for using these models is to determine if the modifications to the parent compound, such as esterification to form this compound, can overcome mechanisms of resistance or improve efficacy in solid tumors. nih.gov While specific data on the cytotoxicity of this compound against human squamous cell carcinoma lines was not available in the reviewed literature, these cell lines are a standard part of the preclinical evaluation pipeline for novel antifolates. nih.gov Studies on other methotrexate derivatives in resistant breast cancer cell lines (MCF-7 and MDA-MB-231) show that nanoformulations of esters can enhance antitumor effects. nih.gov
The human monocytic cell line THP-1 is a widely used model to study the anti-inflammatory effects of drugs. nih.govdovepress.com These cells can be differentiated into a macrophage-like phenotype using agents like phorbol (B1677699) 12-myristate 13-acetate (PMA). dovepress.complos.org Researchers use this model to investigate how Methotrexate affects macrophage function, including proliferation and the production of inflammatory cytokines. nih.govnih.gov For example, studies have shown that Methotrexate can inhibit the proliferation of THP-1 cells in a dose-dependent manner and modulate the release of cytokine inhibitors like IL-1ra. nih.gov While di-n-butyl phthalate (B1215562) has been shown to modify the PMA-induced differentiation of THP-1 cells, specific studies investigating the effect of this compound on this cell line were not identified in the reviewed literature. researchgate.net
The cellular uptake and retention of Methotrexate and its analogs are critical determinants of their pharmacological activity. Methotrexate enters cells via transporters like the reduced folate carrier (RFC) and folate receptors (FRs). mdpi.com Esterification of Methotrexate to form compounds like this compound increases its lipophilicity, which can alter its mode of cellular entry, potentially favoring passive diffusion across the cell membrane over carrier-mediated transport.
A significant finding is that this compound is relatively stable in human serum. One study showed that after 48 hours of incubation in whole human serum, only 12% of the dibutyl ester was cleaved to monobutyl esters, with less than 1% converted to free Methotrexate. researchgate.net This suggests that the intact diester is the primary form available for cellular uptake. Enhanced cellular uptake and retention have been observed with various nanoparticle formulations of methotrexate and its derivatives, which can improve cytotoxicity. frontiersin.orgtandfonline.com
The primary intracellular target of Methotrexate is the enzyme dihydrofolate reductase (DHFR). linkos.cz Therefore, in vitro inhibition assays using purified DHFR are a cornerstone of preclinical evaluation. acs.orgd-nb.info These assays measure the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). Ester derivatives like this compound are considered prodrugs, as they are expected to be hydrolyzed intracellularly to the active Methotrexate acid form. researchgate.net
The intact diester itself is generally a much weaker inhibitor of DHFR than the parent compound. alliedacademies.org While specific inhibitory data for this compound against DHFR was not found, a study reported the ID50 value for the related Methotrexate γ-monobutyl ester against rabbit liver DHFR, providing insight into the activity of butylester derivatives. researchgate.net Folylpolyglutamate synthetase (FPGS) is another key enzyme that is assayed, as the polyglutamation of Methotrexate is crucial for its long-term retention and full spectrum of inhibitory activity within the cell. alliedacademies.org
Inhibitory Activity of Methotrexate Butyl Ester Analogs Against DHFR
| Compound | Enzyme Source | ID50 (mol/L) |
|---|---|---|
| Methotrexate γ-monobutyl ester | Rabbit Liver DHFR | 1.7 x 10⁻⁸ |
Data for the monobutyl ester, highlighting the inhibitory potential of butylester derivatives once the ester bond is cleaved. researchgate.net
Gene expression analysis, commonly performed using real-time quantitative polymerase chain reaction (RT-qPCR), is used to understand the molecular effects of drug treatment. clinexprheumatol.orgnih.gov For Methotrexate, studies have focused on its ability to alter the expression of genes involved in cell cycle control, inflammation, and apoptosis. clinexprheumatol.orgresearchgate.net
In various cell types, Methotrexate treatment has been shown to increase the expression of cell cycle checkpoint genes like CDKN1A (p21). researchgate.net In the context of inflammatory diseases, it can reduce the mRNA expression of pro-inflammatory cytokines such as IL-6 and IL-12A. clinexprheumatol.org In bone marrow stromal cells, Methotrexate has been observed to elevate the expression of adipogenesis-related genes like PPAR-γ and FABP4. plos.org Although this methodology is standard for characterizing the broader effects of antifolates, specific studies detailing the gene expression profile of cells treated with this compound were not identified in the reviewed literature. koreascience.kr
Protein Phosphorylation Analysis in Signaling Pathways
The mechanism of action for methotrexate (MTX), the parent compound of this compound, involves complex interactions with cellular signaling pathways, many of which are regulated by protein phosphorylation. While direct studies on this compound's specific effects on protein phosphorylation are not extensively detailed in the provided research, the actions of its parent compound provide a foundational understanding.
Methotrexate has been identified as an inhibitor of the JAK/STAT pathway, a critical signaling cascade for numerous cytokines involved in immunity and inflammation. nih.gov Research shows that methotrexate potently suppresses the activation of STAT proteins. nih.gov Specifically, it can reduce the phosphorylation of STAT5 in cells that express JAK2 V617F, a mutation linked to various myeloproliferative neoplasms. nih.gov This suppression of the JAK/STAT pathway is considered a principal mechanism for the anti-inflammatory and immunosuppressive effects of low-dose methotrexate. nih.gov
Furthermore, methotrexate treatment can influence other key signaling proteins. In some cellular contexts, methotrexate has been shown to affect the phosphorylation status of proteins within the PI3K-Akt signaling pathway and the mTOR pathway. researchgate.netresearchgate.net For example, in fibroblast-like synovial cells, methotrexate exposure can alter the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). researchgate.net Another study found that methotrexate treatment in rat primary neuron cultures led to a decrease in the methylated (active) form of protein phosphatase-2A (PP2A), a key phosphatase that dephosphorylates tau protein. nih.gov This resulted in an increase in the phosphorylation of tau, a pathological hallmark of Alzheimer's disease. nih.gov Methotrexate's influence also extends to the NF-κB pathway, where it can suppress inflammatory responses by upregulating A20, an inhibitor of NF-κB. dovepress.commdpi.com
These findings collectively indicate that the broader family of methotrexate compounds exerts its effects by modulating critical phosphorylation events in major signaling pathways that control cell proliferation, inflammation, and immune responses. researchgate.net
Animal Models for Preclinical Evaluation
A range of animal models are essential for the preclinical evaluation of this compound and its analogs, allowing researchers to study their pharmacological properties before human trials. minervaimaging.com The choice of animal model is critical, as interspecies differences in metabolism and target reactivity can significantly influence a drug's behavior. minervaimaging.comnih.gov Preclinical investigations have utilized both small and large animal models, including rodents (rats, mice) and non-human primates (Rhesus monkeys), to build a comprehensive understanding of these compounds. minervaimaging.comnih.govumich.edu
Rodent models are widely used for initial efficacy, biodistribution, and toxicity studies. Mice are frequently used to establish disease models, such as collagen-induced arthritis for anti-inflammatory studies or tumor xenograft models for anti-cancer efficacy evaluation. nih.govacs.orgresearchgate.net For instance, the anti-tumor effects of methotrexate prodrugs have been demonstrated in mice with orthotopic osteosarcoma and in murine lung metastasis models. acs.orgresearchgate.net Rat models have been employed to study anti-inflammatory effects, such as in adjuvant-induced arthritis, and to investigate tissue-specific impacts, like methotrexate-induced kidney injury. mdpi.comthno.orgiomcworld.com Rabbits have also been utilized, particularly for pharmacokinetic studies comparing different administration routes. nih.govpsu.edu
Non-human primates, such as the Rhesus monkey, serve as a crucial large animal model because their physiology and metabolic pathways can more closely resemble those of humans. nih.govumich.eduscience.gov Pharmacologic studies in Rhesus monkeys have been vital for understanding the complex metabolism and pharmacokinetics of methotrexate esters like this compound. nih.govumich.edu These models allow for the investigation of parameters that are difficult to scale from rodents, such as the role of aldehyde oxidase (AOX) in metabolism, an enzyme for which rabbits show markedly higher activity than humans or monkeys. nih.gov Combining data from both rodent and non-human primate models provides a more robust data package to support the transition to clinical evaluation. minervaimaging.com
Pharmacokinetic and Metabolic Profiling in Non-Human Primates (e.g., Rhesus Monkey) and Rodents (e.g., Rat, Rabbit)
Pharmacokinetic and metabolic studies in animal models are fundamental to characterizing this compound and its analogs. Significant research has been conducted in Rhesus monkeys, rats, and rabbits.
Non-Human Primates (Rhesus Monkey): Studies in Rhesus monkeys have been particularly insightful for understanding the in vivo behavior of this compound (DBMTX). Following an intravenous bolus of radiolabeled DBMTX, the compound is rapidly metabolized. nih.govumich.edu The primary species detected in the serum for up to one hour is the γ-monobutyl methotrexate (γ-MBMTX) ester, with the parent compound, methotrexate (MTX), accounting for less than 10% of the total radioactivity during this period. nih.govumich.edu This indicates that DBMTX acts as a prodrug, undergoing sequential hydrolysis. The formation of other metabolic products besides γ-MBMTX and MTX is also substantial. nih.govumich.edu An important pharmacokinetic characteristic of the monoester metabolite, γ-MBMTX, is its extensive binding to serum proteins (>99%), which is significantly higher than that of MTX (≤50%). nih.gov This high protein binding affects its distribution and clearance. nih.gov
Rodents (Rat and Rabbit): In rodents, pharmacokinetic studies have largely focused on the parent compound, MTX, but provide context for the behavior of its derivatives. In rabbits, following an intravenous bolus, MTX exhibits a bi-exponential decay in both plasma and skin. nih.gov Studies investigating drug interactions in rabbits found that co-administration of ketoprofen (B1673614) with high-dose MTX significantly reduced its total body and renal clearance. psu.edu
Metabolic profiling reveals significant interspecies differences, particularly in the activity of aldehyde oxidase (AOX), an enzyme involved in metabolizing MTX to 7-hydroxymethotrexate. nih.gov Rabbit liver cytosol exhibits metabolic activity for MTX that is orders of magnitude higher than in other species, including humans and rats. nih.gov This rapid clearance by rabbit AOX represents a major difference from human metabolism. nih.gov In contrast, the rate of MTX metabolism in rats is much closer to that observed in humans. nih.gov
The table below summarizes key pharmacokinetic findings for methotrexate and its esters in different animal models.
| Parameter | Species | Compound(s) | Key Findings | Citations |
| Metabolism | Rhesus Monkey | This compound (DBMTX) | DBMTX is rapidly converted to γ-monobutyl methotrexate (γ-MBMTX), which is the principal species in serum for the first hour. | nih.govumich.edu |
| Protein Binding | Rhesus Monkey | γ-MBMTX vs. MTX | γ-MBMTX is >99% bound to serum proteins, whereas MTX is ≤50% bound. | nih.gov |
| Metabolic Rate | Rabbit vs. Human | Methotrexate (MTX) | The rate of MTX turnover (Vmax) in rabbit liver was found to be 1,460 times that of human liver due to high aldehyde oxidase activity. | nih.gov |
| Clearance | Rabbit | Methotrexate (MTX) | Co-administration with ketoprofen significantly reduced total body clearance and renal clearance of MTX. | psu.edu |
| Distribution | Rabbit | Methotrexate (MTX) | After IV bolus, MTX shows bi-exponential decay in plasma and skin, with the maximum concentration in skin delayed by 22 minutes compared to plasma. | nih.gov |
Biodistribution Studies of this compound and its Metabolites
Biodistribution studies track where a compound and its metabolites travel and accumulate in the body. For this compound (DBMTX), these studies have provided key insights into its organ-specific distribution and excretion pathways.
In Rhesus monkeys, the lipophilic nature of DBMTX leads to high hepatic extraction. nih.gov Following administration of radiolabeled DBMTX, about 32% of the dose was recovered in the bile within 5 hours, indicating significant biliary excretion. nih.gov The distribution of its primary active metabolite, γ-monobutyl methotrexate (γ-MBMTX), into the cerebrospinal fluid (CSF) has also been evaluated. nih.gov While the CSF-to-serum concentration ratio was approximately 10-fold higher for γ-MBMTX compared to methotrexate (MTX), this advantage was offset by the metabolite's extremely high serum protein binding (>99%). nih.gov After correcting for this difference, the levels of unbound drug in the CSF were not superior to what could be achieved by infusing MTX itself. nih.gov
Studies on the parent compound, MTX, provide further context on tissue distribution. In a human case study following high-dose MTX therapy, the highest concentrations of the drug were found in the gall bladder and kidney. nih.gov Significant levels were also detected in the testis, small intestine, skeletal muscle, and bone marrow, with lower concentrations in the lung, spleen, heart, and liver. nih.gov Although the total concentration in the liver was relatively low, a notable portion (nearly 20%) was in a bound form, likely to dihydrofolate reductase. nih.gov
In rodent models, biodistribution studies of MTX-based conjugates have shown accumulation in specific tissues. For example, a bone-seeking MTX conjugate accumulated in mouse skeletal tissue, while other nanoparticle formulations showed significant uptake in tumors as well as in the liver, spleen, and lungs. acs.orgacs.org
The table below details the tissue distribution of methotrexate observed in a human patient after high-dose therapy.
| Tissue | Relative Concentration | Key Observation | Citations |
| Gall Bladder | Highest | - | nih.gov |
| Kidney | Highest | Concentration was 80-fold higher than in the liver. | nih.gov |
| Testis | High | - | nih.gov |
| Small Intestine | High | - | nih.gov |
| Skeletal Muscle | Moderate | - | nih.gov |
| Bone Marrow | Moderate | Concentration was 28-fold lower than in the kidney. | nih.gov |
| Liver | Lowest | Nearly 20% of the drug in the liver was in a bound form. | nih.gov |
In Vivo Efficacy Studies in Disease Models (e.g., Anti-inflammatory Models, Anti-tumor Models)
The in vivo efficacy of methotrexate analogs and prodrugs has been extensively evaluated in various animal models of disease, primarily focusing on anti-inflammatory and anti-tumor applications.
Anti-inflammatory Models: The effectiveness of methotrexate and its conjugates has been demonstrated in rodent models of rheumatoid arthritis (RA). In a collagen-induced arthritis (CIA) rat model, methotrexate was shown to alleviate inflammatory swelling. mdpi.com Similarly, in an adjuvant-induced arthritis (AIA) rat model, hybrid micelles containing a methotrexate-conjugated polymer accumulated in inflamed joints and showed superior therapeutic efficacy compared to free MTX. thno.org These effects were attributed to both anti-inflammatory action and direct bone protection. thno.org Another study using a CIA model found that low-dose MTX combined with cartilage extracellular matrix remarkably reduced pro-inflammatory cytokine levels in the blood and provided excellent cartilage preservation. nih.gov
Anti-tumor Models: In oncology, various methotrexate-based compounds have been tested for their ability to inhibit tumor growth. A study using a 4T1 breast tumor-bearing mouse model, which overexpresses glucose transporter-1 (GLUT1), evaluated a novel glucose-methotrexate conjugate (GLU-MTX). nih.gov GLU-MTX significantly inhibited tumor growth by approximately 74.4%, whereas unconjugated MTX only achieved 16.2% inhibition. nih.gov In an orthotopic osteosarcoma mouse model, a hydroxybisphosphonate-methotrexate prodrug (1102-39) reduced tumor volume by 44% and significantly decreased the final tumor weight compared to the control group. acs.org Furthermore, in a murine lung metastasis model using B16.F10 cells, low-dose MTX treatment significantly reduced the number of pulmonary nodules, demonstrating its efficacy in suppressing tumor metastasis. researchgate.net
The table below summarizes the findings from selected in vivo efficacy studies.
| Disease Model | Animal Model | Compound | Efficacy Finding | Citations |
| Breast Cancer (4T1 allograft) | Mouse | Glucose-Methotrexate (GLU-MTX) | Inhibited tumor growth by 74.4% compared to 16.2% for free MTX. | nih.gov |
| Osteosarcoma (orthotopic) | Mouse | 1102-39 (MTX prodrug) | Reduced tumor volume by 44% and significantly decreased tumor weight. | acs.org |
| Lung Metastasis (B16.F10) | Mouse | Methotrexate (MTX) | Significantly reduced the number of metastatic pulmonary nodules. | researchgate.net |
| Adjuvant-Induced Arthritis | Rat | MTX-conjugated polymer micelles | Accumulated in inflamed joints and showed superior therapeutic efficacy. | thno.org |
| Collagen-Induced Arthritis | Rat | MTX + Cartilage Extracellular Matrix | Reduced pro-inflammatory cytokines and preserved cartilage. | nih.gov |
Investigations of Tissue-Specific Responses and Accumulation
Investigations into tissue-specific responses and accumulation are critical for understanding both the therapeutic efficacy and potential toxicity of methotrexate (MTX) and its derivatives. Studies have shown that MTX does not affect all tissues equally and that its accumulation varies significantly among different organs.
A study using differentiating murine embryonic stem (ES) cells demonstrated tissue-specific effects at a cellular level. nih.gov When exposed to non-cytotoxic concentrations of MTX, the differentiation of ES cells into cardiomyocytes was unaffected. nih.gov However, the differentiation into osteoblasts (bone-forming cells) was significantly impaired, with the expression of key osteoblast-specific genes, Cbfa1 and Osteocalcin, decreasing by 30% and 60%, respectively. nih.gov This in vitro finding aligns with in vivo observations where MTX has specific interactions with bone formation. nih.gov
In vivo accumulation studies confirm that MTX distribution is not uniform. A case report of a patient on high-dose MTX therapy provided direct evidence of tissue accumulation levels. nih.gov The highest concentrations were found in the kidney and gall bladder, followed by a range of other tissues. nih.gov The kidney accumulated the drug to a concentration 80 times higher than the liver and 28 times higher than the bone marrow, highlighting its role as a major site of accumulation and potential toxicity. nih.gov
Animal studies further support these findings. In a rat model designed to study MTX-induced kidney injury, a longer duration of MTX administration led to higher accumulation of the drug in renal tissue, which correlated with more severe kidney injury. iomcworld.com This suggests that the duration of exposure can significantly impact tissue-specific responses due to progressive drug accumulation. iomcworld.com The liver is another important organ for MTX metabolism and storage. dermnetnz.org While acute increases in liver enzymes are common after a dose, long-term therapy can be associated with more significant changes, influenced by the drug's retention in liver tissue. dermnetnz.org
Analytical Methodologies for Dibutyl Methotrexate and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying dibutyl methotrexate (B535133) and its related species from complex mixtures. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of methotrexate and its esters due to its versatility and robustness. nih.govijpsjournal.com The separation is typically achieved on a reverse-phase column, where the stationary phase is nonpolar.
Research on methotrexate and its esters has utilized various HPLC configurations. A common stationary phase is octadecylsilane (B103800) (C18 or ODS), though octylsilane (B1236092) (C8) and phenyl-based columns are also employed for specific applications. researchgate.netnih.govresearchgate.net The mobile phase usually consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govjocpr.combrieflands.com The choice of buffer, pH, and organic modifier ratio is optimized to achieve the desired separation and peak shape. For instance, one validated method for methotrexate esters uses a C8 column with a mobile phase of phosphate-citrate buffer (pH 4) and methanol in a 30:70 v/v ratio. researchgate.netbrieflands.com Another approach for methotrexate analysis uses a C18 column with a mobile phase of acetonitrile and potassium dihydrogen orthophosphate (92:8 v/v) at a pH of 6.0. jocpr.com
UV-Vis Detection: The most common detection method coupled with HPLC for these compounds is ultraviolet-visible (UV-Vis) spectrophotometry. nih.govijpsjournal.com Methotrexate and its derivatives possess chromophores that absorb light in the UV spectrum. Detection is frequently performed at wavelengths between 302 nm and 372 nm. nih.govijpsjournal.com Specific reported wavelengths for methotrexate analysis that would be applicable to its esters include 302 nm, 303 nm, 307 nm, 313 nm, and 342 nm. researchgate.netresearchgate.netjocpr.combrieflands.comnih.govglsciences.com
Fluorescence and Electrochemical Detection: While UV-Vis is common, other detection methods offer enhanced sensitivity or selectivity. Fluorescence detection can be used, often requiring post-column derivatization to convert the analyte into a highly fluorescent product. nih.govacs.org For example, methotrexate can be irradiated with UV light post-separation to create fluorescent photolytic degradation products. researchgate.net Electrochemical detection (ECD) has also been coupled with LC for the analysis of methotrexate, offering another sensitive detection strategy. nih.govijpsjournal.com
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| C8 | 30:70 (v/v) Phosphate-Citrate Buffer (pH 4) : Methanol | Not Specified | UV (342 nm) | researchgate.netbrieflands.com |
| C18 (100mm x 6mm, 5µ) | 92:8 (v/v) Acetonitrile : Potassium Dihydrogen Orthophosphate (pH 6.0) | 1.4 mL/min | UV (303 nm) | jocpr.com |
| Octadecylsilane (250x4.6 mm) | 82:11:7 (v/v/v) TRIS-Phosphate Buffer (pH 5.7) : Methanol : Acetonitrile | 1.8 mL/min | UV (313 nm) | brieflands.com |
| Inertsil ODS-4 (150 x 4.0 mm, 5µm) | 11:89 (v/v) Acetonitrile : Phosphate (B84403) Buffer | 0.85 mL/min | UV (302 nm) | glsciences.com |
| Phenyl Phase | 89:11 (v/v) Acetate Buffer (pH 3.6) : Acetonitrile | Not Specified | UV (307 nm) | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures than traditional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. researchgate.netwaters.com UPLC is particularly valuable for separating complex mixtures, such as a parent drug from its metabolites and impurities. researchgate.net
A UPLC method developed for the separation and determination of impurities in methotrexate drug substances employed an Agilent Zorbax Extend C-18 column (50 mm × 4.6 mm, 1.8 μm) with a gradient elution system. researchgate.net This method would be highly suitable for analyzing the purity of a dibutyl methotrexate sample, capable of separating it from starting materials, by-products, and degradation products, including other esterified impurities. researchgate.net
Size Exclusion Chromatography (SEC) is a type of HPLC that separates molecules based on their hydrodynamic size in solution. nih.govprotocols.io It is an indispensable tool for the analysis of macromolecular conjugates, where a drug like this compound might be attached to a larger entity such as a polymer or protein. nih.govcellmosaic.com In SEC, larger molecules cannot enter the pores of the stationary phase and thus elute earlier, while smaller molecules have a longer path through the column pores and elute later. protocols.io
This technique is primarily used to determine the amount of free, unconjugated drug in a preparation of a macromolecular conjugate. nih.govnih.gov A method for determining free methotrexate in conjugates used a Superdex Peptide column with a mobile phase of 0.1 M sodium bicarbonate at a flow rate of 0.4 mL/min, with UV detection at 302 nm. nih.gov This approach allows for the quantification of conjugation efficiency and the stability of the conjugate by monitoring the release of the free drug over time.
Mass Spectrometry-Based Techniques
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is prized for its exceptional sensitivity and specificity, making it ideal for both the quantification and structural identification of this compound and its metabolites.
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC or UPLC with the highly sensitive and selective detection of MS. waters.comjlabphy.org LC-MS/MS, which involves tandem mass spectrometry, is often considered a gold standard for bioanalytical assays due to its ability to reduce matrix effects and provide structural confirmation. jlabphy.orgmdpi.com
In a typical LC-MS/MS workflow, the analyte is separated chromatographically and then ionized, most commonly using electrospray ionization (ESI). The precursor ion corresponding to the analyte (e.g., protonated this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a very high degree of specificity. scienceopen.com
Numerous LC-MS/MS methods have been developed for methotrexate that can be adapted for its dibutyl ester. rsc.orgbrieflands.comnih.gov For example, one method used a Phenomenex Luna Phenyl Hexyl column with positive ion ESI, monitoring the mass transition of m/z 455.11 → 308.3 for methotrexate. rsc.org Another rapid UPLC-MS/MS method achieved a retention time of approximately 0.5 minutes on a Waters Phenyl Vanguard column. nih.gov
| Column | Ionization | Mass Transition (m/z) | Comments | Reference |
|---|---|---|---|---|
| Phenomenex Luna 5 μm Phenyl Hexyl | ESI Positive | 455.11 → 308.3 | Monitors MTX and its 7-OH metabolite. | rsc.org |
| ZORBAX-XDB-ODS C18 (2.1 × 30 mm) | ESI | Selected-ion monitoring (SIM) | Used for pharmacokinetic studies. | brieflands.com |
| Waters Phenyl Vanguard | Not Specified | 455.2 > 134.1 (Quantifier) 455.2 > 175.2 (Qualifier) | Rapid method with 0.5 min retention time. | nih.gov |
| C18 column | ESI Positive | 455.1 → 308.1 | Total run time of 5 minutes. | jlabphy.org |
For the definitive identification of unknown impurities and metabolites, high-resolution mass spectrometry (HRMS) is essential. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is a premier HRMS technique that offers extremely high resolving power and mass accuracy, often in the sub-parts-per-million (ppm) range. nih.gov This precision allows for the unambiguous determination of the elemental composition of an ion from its exact mass.
A powerful strategy for impurity profiling combines HPLC with a photodiode array (PDA) detector and FTICR-MS. researchgate.netnih.gov This approach was used to identify fifteen impurities in methotrexate drug substances, with a notable finding of a high abundance of esterified impurities in some batches. nih.gov The method involved separation on a C18 column followed by UV detection and subsequent analysis by FTICR-MS. nih.gov The combination of retention time, UV spectrum, fragmentation patterns from multi-stage mass analysis (MSn), and the high-accuracy mass measurement from FTICR-MS enables the confident structural elucidation of unknown compounds, which would be invaluable for characterizing the impurity profile of a this compound synthesis product. researchgate.netnih.gov
Immunoassays for Quantification (e.g., Radioimmunoassay, Fluorescence Polarization Immunoassay)
Immunoassays are widely used for the quantification of Methotrexate in biological samples due to their high sensitivity and rapid turnaround time. mdpi.com These methods rely on the specific binding of an antibody to the target analyte. For a prodrug like this compound, quantification would typically involve either an antibody that cross-reacts with the ester derivative or, more commonly, a hydrolysis step to convert the prodrug to Methotrexate, which is then measured.
Radioimmunoassay (RIA) Historically, radioimmunoassay was a principal method for MTX determination. mdpi.com This technique involves competition between a radiolabeled antigen (e.g., MTX labeled with ¹²⁵I or ⁷⁵Se) and the unlabeled MTX from the sample for a limited number of antibody binding sites. nih.govacs.orgncbj.gov.pl After separation of the antibody-bound and free antigen, the radioactivity is measured, and the concentration of MTX in the sample is determined by comparing the results to a standard curve. Specific RIAs have been developed that can distinguish between Methotrexate and its major metabolite, 7-hydroxymethotrexate, with minimal cross-reactivity. nih.gov The sensitivity of RIA can reach levels as low as 100 picograms of MTX. nih.gov
Fluorescence Polarization Immunoassay (FPIA) FPIA is a homogeneous immunoassay technique that has also been applied to Methotrexate monitoring. researchgate.netubc.ca The principle involves a fluorescein-labeled MTX tracer that competes with MTX from the sample for antibody binding sites. When the tracer is bound by the large antibody molecule, its rotation is slowed, resulting in high polarization of emitted light upon excitation with polarized light. Conversely, the small, unbound tracer rotates rapidly, leading to low polarization. The degree of polarization is therefore related to the concentration of MTX in the sample. researchgate.net A significant consideration for FPIA is potential cross-reactivity with metabolites like 7-hydroxymethotrexate and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), which can lead to an overestimation of the parent drug concentration. mdpi.comresearchgate.net Some assays utilize monoclonal antibodies to improve specificity and reduce such interference. researchgate.net
Other immunoassay formats include the enzyme-multiplied immunoassay technique (EMIT) and chemiluminescent microparticle immunoassay (CMIA), which are commonly used on automated clinical chemistry analyzers for rapid quantification. researchgate.netnih.govjlabphy.orgark-tdm.com
Spectrophotometric Methods (e.g., UV-Vis Spectrophotometry)
UV-Visible spectrophotometry is a straightforward and accessible method for quantifying compounds that absorb light in the ultraviolet-visible range. ijpsjournal.com Methotrexate exhibits characteristic absorbance maxima, often reported around 303 nm and 372 nm, which can be used for its determination. hrpub.orgplos.orgmdpi.com The analysis of this compound using this method could be approached in two ways: directly measuring the absorbance of the ester if it has a distinct and suitable chromophore, or by hydrolyzing the ester to Methotrexate and then measuring the parent compound. nih.govnih.gov
The method is often used for analyzing pharmaceutical formulations and for drug release studies from delivery systems like microparticles. scielo.brmdpi.com Its simplicity, cost-effectiveness, and speed are major advantages. ijpcbs.com However, its application in complex biological matrices can be limited by lower sensitivity and interference from other endogenous substances that absorb at similar wavelengths, often necessitating extensive sample preparation. derpharmachemica.com Validation studies for UV-Vis spectrophotometric methods for MTX have demonstrated good linearity over specific concentration ranges. hrpub.orgderpharmachemica.com For instance, one method reported a linear range of 2-14 µg/mL with a regression coefficient (R²) of 0.9992. hrpub.org
| Parameter | Value | Reference |
| Linearity Range | 5-30 µg/mL | derpharmachemica.com |
| Wavelength (λmax) | 610 nm (after derivatization) | derpharmachemica.com |
| Linearity Range | 2-14 µg/mL | hrpub.org |
| Wavelength (λmax) | 303 nm | hrpub.org |
| Linearity Range | 3-10 µg/mL | ijpcbs.com |
| Wavelength (λmax) | 259 nm | ijpcbs.com |
| Linearity Range | 0.004–1.024 mg/mL | plos.org |
| Wavelength (λmax) | 372 nm | plos.org |
Capillary Electrophoresis for Antifolate Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of ionizable molecules like Methotrexate and other antifolates. springernature.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. ijpsjournal.comresearchgate.net In CE, charged molecules are separated in a narrow-bore capillary under the influence of a high-voltage electric field.
Several CE methods have been developed for the determination of Methotrexate, its metabolites, and related compounds like folinic acid in various matrices. researchgate.netnih.gov The separation is typically optimized by adjusting parameters such as the pH and concentration of the running buffer, separation voltage, and temperature. nih.gov For instance, one method achieved optimal separation of MTX and folinic acid using a 15 mM phosphate buffer at pH 12.0. researchgate.net
CE can also be adapted for chiral separations to distinguish between enantiomers, which has been demonstrated for racemic Methotrexate using cyclodextrins as chiral selectors. researchgate.net To enhance sensitivity, especially for biological samples with low analyte concentrations, various on-line stacking techniques can be employed. These techniques, such as using a higher conductivity buffer, allow for the injection of a larger sample volume, effectively concentrating the analytes into sharp peaks and lowering the detection limits. nih.gov CE has been successfully used to simultaneously measure MTX and its polyglutamate metabolites in whole blood, which is important for understanding the drug's intracellular activity. researchgate.netnih.gov
Method Validation for Research Applications (e.g., Linearity, Accuracy, Sensitivity, Detection and Quantification Limits)
The validation of any analytical method is critical to ensure that the results are reliable, reproducible, and accurate for the intended research application. pjps.pk Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov Key parameters evaluated include linearity, accuracy, precision, sensitivity, and the limits of detection and quantification. pjps.pkresearchgate.net
Linearity: This parameter demonstrates that the assay response is directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. hrpub.orgscielo.br
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix. The percentage of the analyte recovered is then calculated. scielo.br For example, recovery rates between 89.5% and 105.5% have been reported for HPLC and UV-Vis methods for MTX. scielo.br
Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is reflected in the slope of the calibration curve. pjps.pk
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. hrpub.org
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. hrpub.org It is a critical parameter for studies requiring precise measurement of low analyte levels. scielo.br
The following tables summarize validation data from various research studies on Methotrexate, providing an indication of the performance that could be expected when adapting these methods for this compound.
Table 8.6.1: Validation Parameters for Spectrophotometric and Immunoassay Methods
| Method | Linearity Range | r² | LOD | LOQ | Accuracy (% Recovery) | Reference |
| UV-Vis Spectrophotometry | 0.5 to 16 µg/mL | > 0.999 | 0.060 µg/mL | 0.201 µg/mL | 89.5% - 105.5% | scielo.br |
| UV-Vis Spectrophotometry | 2-14 µg/mL | 0.9992 | 0.0825 µg/mL | 0.25 µg/mL | N/A | hrpub.org |
| CMIA Immunoassay | 0.02–1.49 µmol/L | 0.99 | 0.0060 µmol/L | 0.04 µmol/L | 98.9% | researchgate.net |
| ARK™ Immunoassay | 0.04-1.2 µmol/L | 0.989 | 0.02 µmol/L | 0.184 µmol/L | N/A | itmedicalteam.pl |
Table 8.6.2: Validation Parameters for Electrophoresis and Chromatography Methods
| Method | Linearity Range | r² | LOD | LOQ | Accuracy (% Recovery) | Reference |
| Capillary Electrophoresis (Urine) | 1.0-6.0 mg/L | N/A | 0.35 mg/L | N/A | N/A | researchgate.net |
| Capillary Electrophoresis | 12.5–200.0 µM | >0.99 (implied) | ~4 µM | 12.5 µM | >93% | researchgate.net |
| HPLC (Plasma) | 20-1000 ng/mL | N/A | 10 ng/mL | 20 ng/mL | 98.6% | pjps.pk |
| HPLC-UV | 0.5 to 16 µg/mL | > 0.999 | 0.014 µg/mL | 0.047 µg/mL | 89.5% - 105.5% | scielo.br |
N/A: Not Available in the cited source.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
